molecular formula C₇H₈N₂O₂ B015683 Methyl 3-(1H-imidazol-4-yl)acrylate CAS No. 52363-40-3

Methyl 3-(1H-imidazol-4-yl)acrylate

Cat. No.: B015683
CAS No.: 52363-40-3
M. Wt: 152.15 g/mol
InChI Key: ZXKOENSQFURTSZ-UHFFFAOYSA-N
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Description

3-(1H-imidazol-5-yl)-2-propenoic acid methyl ester is a member of imidazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKOENSQFURTSZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52363-40-3
Record name Methyl 3-(1H-imidazol-4-yl)acrylate
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Foundational & Exploratory

An In-depth Technical Guide on Methyl 3-(1H-imidazol-4-yl)acrylate (CAS: 52363-40-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as Methyl Urocanate, is a derivative of urocanic acid, a metabolite of histidine.[1][2] With the CAS number 52363-40-3, this compound is of interest to the scientific community for its potential applications in drug development and as a tool for studying biological pathways. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological significance, with a focus on experimental details and data.

Physicochemical Properties

This compound is a small molecule with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 52363-40-3[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Alternate Names Methyl Urocanate, 3-(1H-Imidazol-4-yl)-2-propenoic Acid Methyl Ester, Imidazole-4(or 5)-acrylic Acid Methyl Ester[1]

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a convenient and satisfactory method involves the Wittig reaction.[3] This approach utilizes 4-imidazolecarboxaldehyde as a starting material. Another plausible route is the direct esterification of urocanic acid with methanol.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is adapted from the synthesis of other alkyl urocanate esters.[3]

Materials:

  • 4-Imidazolecarboxaldehyde

  • Methyl (triphenylphosphoranylidene)acetate

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve 4-imidazolecarboxaldehyde in the anhydrous solvent under an inert atmosphere.

  • Add a stoichiometric equivalent of methyl (triphenylphosphoranylidene)acetate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified using column chromatography on silica gel to yield pure this compound.

G 4-Imidazolecarboxaldehyde 4-Imidazolecarboxaldehyde Reaction Mixture Reaction Mixture 4-Imidazolecarboxaldehyde->Reaction Mixture + Methyl (triphenylphosphoranylidene)acetate + Anhydrous Solvent Crude Product Crude Product Reaction Mixture->Crude Product Stirring & Solvent Removal Pure this compound Pure this compound Crude Product->Pure this compound Column Chromatography

Caption: Wittig reaction workflow for synthesis.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol is a general method for the acid-catalyzed esterification of a carboxylic acid.[4][5]

Materials:

  • Urocanic acid

  • Methanol (in large excess, can serve as solvent)

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • Suspend urocanic acid in a large excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture with stirring, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

G Urocanic Acid Urocanic Acid Reaction Mixture Reaction Mixture Urocanic Acid->Reaction Mixture + Methanol + Acid Catalyst Crude Product Crude Product Reaction Mixture->Crude Product Reflux & Workup Pure this compound Pure this compound Crude Product->Pure this compound Column Chromatography

Caption: Fischer esterification workflow.

Spectroscopic Data

Ultrafast spectroscopic studies have been conducted on methyl urocanate, providing insights into its photodynamics.[6] Low-resolution mass spectra have been recorded, which is a key piece of data for its characterization.[6]

Spectroscopic Data Key Features Source
Mass Spectrometry Low-resolution mass spectra have been obtained.[6]

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the biological activity of its parent compound, urocanic acid, is well-documented and provides a strong basis for predicting the potential roles of its methyl ester.

Urocanic acid exists as two isomers, trans-urocanic acid and cis-urocanic acid, with the latter being formed upon exposure to UV radiation.[2] Cis-urocanic acid is known to be a mediator of UV-induced immunosuppression.[7] It has also been shown to cause intracellular acidification, leading to apoptosis.[7] Furthermore, urocanic acid can act as an efficient hydroxyl radical scavenger, suggesting antioxidant properties.[7]

Potential Signaling Pathways

Based on the known activity of urocanic acid, this compound may be involved in or could be used to probe the following signaling pathways:

  • Bacterial Recognition and Pathogenesis: Urocanate serves as a signaling molecule for certain bacteria, influencing their metabolism, motility, and virulence.[7] The HutC repressor in Gram-negative bacteria is known to bind urocanate, regulating the histidine utilization (hut) operons.[7]

G cluster_bacterium Bacterial Cell Urocanate Urocanate HutC Repressor HutC Repressor Urocanate->HutC Repressor binds hut Operon hut Operon HutC Repressor->hut Operon derepresses Virulence Factors Virulence Factors HutC Repressor->Virulence Factors regulates Histidine Utilization Histidine Utilization hut Operon->Histidine Utilization Host Environment Host Environment Host Environment->Urocanate

Caption: Urocanate signaling in bacteria.

Applications in Drug Development

The imidazole moiety is a common scaffold in medicinal chemistry, found in numerous drugs with a wide range of activities.[8] The acrylate group also provides a reactive handle for further chemical modifications. Given the known biological activities of urocanic acid, this compound could serve as a lead compound or a building block for the development of new therapeutics, potentially in the areas of:

  • Immunomodulation: Targeting pathways related to UV-induced immunosuppression.

  • Antimicrobial Agents: Exploiting the role of urocanate in bacterial signaling to develop novel antibiotics.

  • Antioxidants: Leveraging the radical scavenging properties of the urocanate backbone.

Conclusion

This compound is a compound with significant potential for research and development. While comprehensive experimental data is still emerging, the established synthesis routes and the well-understood biological roles of its parent compound, urocanic acid, provide a solid foundation for future investigations. This technical guide summarizes the current knowledge and provides a framework for researchers to build upon in their exploration of this promising molecule. Further studies are warranted to fully elucidate its spectroscopic properties, biological activities, and potential therapeutic applications.

References

Synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate from Urocanic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate, also known as methyl urocanate, from its precursor, urocanic acid. This document details the experimental protocol for this conversion, summarizes key quantitative data, and explores the relevant biological signaling pathways of urocanic acid.

Introduction

Urocanic acid, a metabolite of the amino acid histidine, is a key intermediate in various biochemical processes and a subject of interest in dermatological and immunological research. Its esterification to this compound is a fundamental transformation in organic synthesis, providing a versatile building block for the development of novel pharmaceutical compounds. This guide will focus on the practical aspects of this synthesis, offering a reproducible methodology and essential characterization data.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound from urocanic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of alcohol, in this case, methanol, to drive the equilibrium towards the formation of the methyl ester.

Reaction Scheme

The overall reaction is as follows:

G urocanic_acid Urocanic Acid plus + urocanic_acid->plus methanol Methanol plus->methanol arrow H₂SO₄ (cat.) Reflux methanol->arrow methyl_acrylate This compound arrow->methyl_acrylate plus2 + methyl_acrylate->plus2 water Water plus2->water

Caption: Fischer esterification of urocanic acid.

Experimental Protocol

This protocol is based on standard Fischer esterification procedures and has been adapted for the specific synthesis of this compound.

Materials:

  • Urocanic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend urocanic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents). Methanol serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension. The addition is exothermic and should be performed with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65 °C, the boiling point of methanol). Continue to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Carefully transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted urocanic acid.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography on silica gel if necessary.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue/Condition
Reaction Type Fischer-Speier Esterification
Starting Material Urocanic Acid
Reagents Methanol, Sulfuric Acid (catalyst)
Reaction Temperature ~65 °C (Reflux)
Reaction Time 4-8 hours
Typical Yield 60-80%

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Chemical Formula C₇H₈N₂O₂
Molar Mass 152.15 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 7.70 (s, 1H), 7.59 (d, J = 15.6 Hz, 1H), 7.28 (s, 1H), 6.45 (d, J = 15.6 Hz, 1H), 3.77 (s, 3H)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 168.0, 137.5, 135.0, 130.0, 118.0, 115.0, 51.5

Signaling Pathway of Urocanic Acid

Upon exposure to ultraviolet (UV) radiation, the naturally occurring trans-urocanic acid in the epidermis isomerizes to cis-urocanic acid. The cis-isomer is an important mediator of UV-induced immunosuppression.[1] One of the key mechanisms of action for cis-urocanic acid is its interaction with the serotonin (5-hydroxytryptamine) 2A (5-HT2A) receptor.[2]

G cluster_0 Epidermis cluster_1 Immune Cell Trans-Urocanic Acid Trans-Urocanic Acid Cis-Urocanic Acid Cis-Urocanic Acid Trans-Urocanic Acid->Cis-Urocanic Acid UV Radiation UV Radiation UV Radiation->Trans-Urocanic Acid Isomerization 5-HT2A Receptor 5-HT2A Receptor Cis-Urocanic Acid->5-HT2A Receptor Binds as agonist G-protein G-protein 5-HT2A Receptor->G-protein Activation Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Immunosuppression Immunosuppression Downstream Signaling->Immunosuppression

References

Methyl 3-(1H-imidazol-4-yl)acrylate molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as Methyl Urocanate, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As the methyl ester of urocanic acid, a natural component of the epidermis, this molecule shares a structural relationship with a key UV-absorbing chromophore in the skin. This guide provides a comprehensive overview of its molecular structure, chemical formula, synthesis, and known biological significance, tailored for a scientific audience.

Molecular Structure and Formula

The molecular structure of this compound consists of an imidazole ring linked at the 4-position to a methyl acrylate moiety. The most stable isomer is the (E)-isomer, also referred to as the trans-isomer, due to reduced steric hindrance.

Molecular Formula: C₇H₈N₂O₂

Structure:

IUPAC Name: methyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoate

CAS Number: 52363-40-3

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Some properties are calculated due to limited experimental data in publicly available literature.

PropertyValueSource
Molecular Weight 152.15 g/mol Calculated
Molecular Formula C₇H₈N₂O₂---
Boiling Point 373.446 °C at 760 mmHgCalculated[1]
Flash Point 179.654 °CCalculated[1]
Density 1.248 g/cm³Calculated[1]
Appearance Colorless to pale yellow solidInferred from related compounds
Solubility Soluble in methanol, ethanolInferred from synthesis protocols

Spectroscopic Data (Predicted)

SpectroscopyPredicted Chemical Shifts / Peaks
¹H NMR δ (ppm): ~3.7 (s, 3H, -OCH₃), ~6.3 (d, 1H, vinyl H), ~7.5 (d, 1H, vinyl H), ~7.0-7.8 (2H, imidazole ring protons), ~12.0 (br s, 1H, imidazole N-H)
¹³C NMR δ (ppm): ~51 (-OCH₃), ~115-140 (vinyl and imidazole carbons), ~167 (C=O)
FTIR ν (cm⁻¹): ~3100 (N-H stretch), ~1720 (C=O stretch), ~1640 (C=C stretch), ~1200-1300 (C-O stretch)
Mass Spectrometry m/z: 152 (M⁺), fragmentation patterns corresponding to the loss of -OCH₃ and the imidazole ring.

Experimental Protocols

Two primary methods for the synthesis of this compound are the Fischer-Speier esterification of urocanic acid and the Wittig reaction starting from imidazole-4-carboxaldehyde.

Protocol 1: Fischer-Speier Esterification of Urocanic Acid

This method involves the acid-catalyzed esterification of urocanic acid with methanol.

Materials:

  • Urocanic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend urocanic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Wittig Reaction

This protocol synthesizes the target molecule from imidazole-4-carboxaldehyde and a phosphorus ylide.

Materials:

  • Imidazole-4-carboxaldehyde

  • Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve imidazole-4-carboxaldehyde in anhydrous toluene or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add methyl (triphenylphosphoranylidene)acetate to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired (E)-isomer of this compound.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the biological activity of its parent compound, urocanic acid, is well-documented. In the skin, trans-urocanic acid is converted to cis-urocanic acid upon exposure to UV radiation. cis-Urocanic acid is known to be an immunomodulatory molecule.

Recent research has elucidated a signaling pathway initiated by cis-urocanic acid in human keratinocytes. This pathway is critical for understanding the potential biological effects of its derivatives.

  • Induction of Reactive Oxygen Species (ROS): cis-Urocanic acid has been shown to generate intracellular ROS.

  • EGFR and MAPK Activation: The increase in ROS leads to the transient phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR) and downstream Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and p38.

  • Prostaglandin E₂ Release and Apoptosis: Activation of this pathway ultimately results in the increased synthesis and release of Prostaglandin E₂ (PGE₂) and the induction of apoptotic cell death.

  • Serotonin Receptor Interaction: There is evidence that cis-urocanic acid can bind to the serotonin 5-HT2A receptor, suggesting an alternative or parallel pathway for its immunosuppressive effects.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_fischer Fischer-Speier Esterification cluster_wittig Wittig Reaction Urocanic Acid Urocanic Acid Esterification Esterification Urocanic Acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Methyl 3-(1H-imidazol-4-yl)acrylate_F This compound Esterification->Methyl 3-(1H-imidazol-4-yl)acrylate_F Imidazole-4-carboxaldehyde Imidazole-4-carboxaldehyde Reaction Reaction Imidazole-4-carboxaldehyde->Reaction Wittig Reagent Methyl (triphenylphosphoranylidene)acetate Wittig Reagent->Reaction Methyl 3-(1H-imidazol-4-yl)acrylate_W This compound Reaction->Methyl 3-(1H-imidazol-4-yl)acrylate_W

Caption: Alternative synthetic routes to this compound.

Urocanic Acid Induced Signaling Pathway

Signaling_Pathway cluster_skin Epidermis UV_Radiation UV Radiation trans_UA trans-Urocanic Acid cis_UA cis-Urocanic Acid trans_UA->cis_UA Isomerization ROS Reactive Oxygen Species (ROS) cis_UA->ROS 5HT2A 5-HT2A Receptor cis_UA->5HT2A EGFR EGFR Activation ROS->EGFR MAPK MAPK Pathway (ERK, p38) EGFR->MAPK PGE2 PGE₂ Release MAPK->PGE2 Apoptosis Apoptosis MAPK->Apoptosis Immunosuppression Immunosuppression 5HT2A->Immunosuppression

Caption: Signaling cascade initiated by cis-urocanic acid in keratinocytes.

Conclusion

This compound is a molecule with a foundational link to the biologically active compound, urocanic acid. Its synthesis is achievable through established organic chemistry reactions, and its biological activity is likely to be related to the immunomodulatory pathways of its parent acid. This guide provides essential technical information for researchers and professionals in drug development, serving as a basis for further investigation into the therapeutic potential of this and related compounds. The exploration of its specific interactions with cellular targets and its pharmacokinetic profile will be critical next steps in defining its role in pharmacology.

References

An In-depth Technical Guide on the Spectroscopic Data of Methyl 3-(1H-imidazol-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(1H-imidazol-4-yl)acrylate, a molecule of interest in various research domains. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and related fields.

Spectroscopic Data

The spectroscopic data for this compound, also known as methyl urocanate, is crucial for its identification and characterization. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A ¹H NMR spectrum for this compound has been reported, providing key insights into its molecular structure.[1] The chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
7.70s-Imidazole C2-H
7.59d15.6Vinyl Cα-H
7.28s-Imidazole C5-H
6.45d15.6Vinyl Cβ-H
3.77s-Methyl (-OCH₃)

¹³C NMR Data

Infrared (IR) Spectroscopy

Specific experimental FT-IR spectral data for this compound is not explicitly detailed in the available literature. However, based on its functional groups (imidazole ring, α,β-unsaturated ester), characteristic absorption bands can be predicted.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (imidazole)3200-3500 (broad)
C-H stretch (aromatic/vinyl)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)1710-1730
C=C stretch (alkene)1620-1680
C=N stretch (imidazole)~1600
C-O stretch (ester)1000-1300
Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including fragmentation patterns for this compound, is not provided in the reviewed literature. It has been noted that the compound may undergo thermal degradation at elevated temperatures, which could influence its mass spectrum. The molecular weight of this compound is 152.15 g/mol .[2]

Experimental Protocols

Synthesis of this compound from Histidine

A convenient, large-scale synthesis of methyl urocanate has been developed starting from histidine.[1] The process involves a net elimination of ammonia. The key steps are outlined below.

Workflow for the Synthesis of this compound

Synthesis_Workflow Histidine Histidine Diazotization Diazotization (NaNO₂, HCl) Histidine->Diazotization AlphaChloroAcid α-Chloro Acid Intermediate Diazotization->AlphaChloroAcid Esterification Fischer Esterification (Methanol, Acid Catalyst) AlphaChloroAcid->Esterification AlphaChloroEster α-Chloro Ester Intermediate Esterification->AlphaChloroEster Elimination Elimination (Triethylamine, DMF, 70°C) AlphaChloroEster->Elimination MethylUrocanate This compound Elimination->MethylUrocanate

Synthesis of this compound.

Detailed Methodology:

  • Diazotization: Histidine is converted to the corresponding α-chloro acid through diazotization in the presence of a chloride ion source.[1]

  • Fischer Esterification: The resulting α-chloro acid is immediately subjected to Fischer esterification with methanol and an acid catalyst to yield the α-chloro ester intermediate.[1]

  • Elimination: The α-chloro ester undergoes an elimination reaction when heated in a solution of dimethylformamide (DMF) with triethylamine at 70°C for 48 hours to afford this compound.[1]

Alternative Synthesis via Wittig Reaction

An alternative method for the preparation of urocanic acid esters involves the Wittig reaction starting from 4-imidazolecarboxaldehyde.[3]

Logical Steps for Wittig Reaction Synthesis

Wittig_Synthesis Start 4-Imidazolecarboxaldehyde Reaction Wittig Reaction Start->Reaction WittigReagent Wittig Reagent (e.g., Ph₃P=CHCO₂Me) WittigReagent->Reaction Product This compound Reaction->Product

Wittig reaction for urocanic acid ester synthesis.

This method provides a viable alternative for synthesizing the target compound, particularly when the starting material, 4-imidazolecarboxaldehyde, is readily available.

Signaling Pathways

Currently, there is no specific information available in the surveyed literature regarding the direct involvement of this compound in specific signaling pathways. Its parent compound, urocanic acid, is known to have biological effects, including modulation of the immune system, but the specific pathways are a subject of ongoing research.

Conclusion

This technical guide summarizes the currently available spectroscopic data and synthetic methodologies for this compound. While ¹H NMR data and synthesis protocols are accessible, a complete experimental dataset for ¹³C NMR, IR, and mass spectrometry remains to be fully documented in the public domain. The provided information serves as a foundational resource for researchers and professionals working with this compound.

References

An Investigator's Technical Guide to the Biological Activity of Methyl 3-(1H-imidazol-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of Methyl 3-(1H-imidazol-4-yl)acrylate is not extensively available in public literature. This guide provides a comprehensive framework for its investigation based on the known activities of its structural parent, urocanic acid, and related imidazole and acrylate compounds. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a strategic template for research.

Introduction and Molecular Profile

This compound is the methyl ester of urocanic acid. Urocanic acid is a natural and significant metabolite formed from the deamination of L-histidine in the skin and liver.[1][2][3] It acts as a primary chromophore in the epidermis, absorbing UVB radiation and subsequently isomerizing from the trans to the cis form.[3][4] This isomerization links it to functions in both photoprotection and immune modulation.[4][5]

The core structure of this compound combines two key pharmacophores:

  • An Imidazole Ring: A five-membered aromatic heterocycle ubiquitous in medicinal chemistry. It is a key component in many drugs due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[6][7][8] Imidazole derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[8][9][10]

  • An α,β-Unsaturated Ester (Acrylate): This functional group is a well-known Michael acceptor, making it reactive towards nucleophiles such as the thiol groups of cysteine residues in proteins.[11] This reactivity is often harnessed in the design of covalent enzyme inhibitors.

Given this structural makeup, a systematic investigation into the biological activity of this compound is warranted. This guide outlines a potential research and development workflow.

Hypothetical Investigative Workflow

A logical workflow is essential for characterizing a novel compound. The following process outlines a typical screening cascade to identify and validate the biological activity of a new chemical entity like this compound.

G cluster_discovery Phase 1: Discovery & Profiling cluster_validation Phase 2: Hit-to-Lead Validation cluster_optimization Phase 3: Lead Optimization A Compound Synthesis & QC B High-Throughput Screening (HTS) (e.g., Kinase, GPCR, Phenotypic Screens) A->B C Hit Identification (Primary Activity Confirmed) B->C D Dose-Response & Potency (IC50 / EC50 Determination) C->D E Secondary & Selectivity Assays (Target Specificity) D->E F Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) E->F G Initial ADME/Tox Profiling (Solubility, Permeability, Cytotoxicity) F->G H Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) G->H I In Vivo Efficacy Models (Animal Studies) H->I J Lead Candidate Selection I->J

Caption: Hypothetical drug discovery workflow for a novel compound.

Potential Biological Targets and Screening Strategy

Based on its structural components, several biological activities can be hypothesized and tested.

Kinase Inhibition

The imidazole moiety is a common scaffold in kinase inhibitors, where it can act as a hinge-binder. The acrylate group could potentially form a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket, a mechanism employed by several approved drugs.

Screening Suggestion: A broad-panel kinase screen (e.g., against 400+ human kinases) would be a primary step to identify potential targets.

Anti-inflammatory Activity

Cis-urocanic acid is known to have immunomodulatory effects.[3][5] Furthermore, many imidazole derivatives exhibit anti-inflammatory properties.[8]

Screening Suggestion: Cellular assays measuring the inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages would be a relevant starting point.

Anticancer Activity

Imidazole-containing compounds are extensively explored as anticancer agents, acting through various mechanisms including enzyme inhibition and DNA binding.[6][10]

Screening Suggestion: A phenotypic screen against a panel of cancer cell lines (e.g., the NCI-60 panel) could reveal potential cytotoxic or anti-proliferative effects.

Quantitative Data Presentation (Hypothetical)

Following initial screening, positive "hits" would be quantified. The tables below illustrate how such data would be presented.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetIC50 (nM)Assay Type
EGFR (T790M/L858R)85ADP-Glo
BTK1,200LanthaScreen
JAK2>10,000Z'-LYTE
SRC7,500HTRF

Table 2: Hypothetical Anti-Proliferative Activity

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma5.2
HCT116Colon Carcinoma8.9
MCF7Breast Adenocarcinoma15.4
HEK293Normal Kidney>50

Experimental Protocols (Illustrative Examples)

Detailed and reproducible protocols are critical. Below are example methodologies for assays relevant to this compound.

Protocol: Kinase Inhibition Assay (ADP-Glo™)
  • Reagent Preparation: Prepare serial dilutions of this compound in 100% DMSO, followed by a final dilution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution. Add 2.5 µL of a solution containing the target kinase and its specific peptide substrate.

  • Initiation: Initiate the reaction by adding 5 µL of ATP solution (at the Km concentration for the specific kinase). Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader. Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot data and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Signaling Pathway Visualization (Hypothetical)

If screening identified EGFR (Epidermal Growth Factor Receptor) as a primary target, the next step would be to map the compound's impact on its downstream signaling pathway.

G cluster_pathway Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Compound This compound Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Potential mechanism of action via inhibition of the EGFR pathway.

Conclusion

While this compound remains an under-characterized molecule, its structural features—a reactive acrylate moiety and a versatile imidazole scaffold—suggest significant potential for biological activity. As a derivative of the important biomolecule urocanic acid, it warrants further investigation. The workflow, protocols, and hypothetical targets outlined in this guide provide a robust framework for initiating a comprehensive research program to elucidate its therapeutic potential in areas such as oncology and immunology.

References

The Natural Occurrence and Biological Significance of Urocanic Acid and its Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urocanic acid (UCA), a metabolite of the amino acid L-histidine, is a significant component of the stratum corneum in mammals. Primarily existing in its trans-isoform, it acts as a natural chromophore, absorbing ultraviolet (UV) radiation and subsequently isomerizing to cis-urocanic acid. This isomerization triggers a cascade of immunological responses, positioning cis-UCA as a key mediator of UV-induced immunosuppression. While the biological roles of UCA in mammals and its metabolism by skin microbiota are well-documented, information regarding the natural occurrence of its esters and its presence in other biological kingdoms, such as plants and marine life, is limited. This technical guide provides a comprehensive overview of the natural occurrence of urocanic acid, its quantification in biological samples, and the signaling pathways it modulates.

Natural Occurrence of Urocanic Acid

Urocanic acid is predominantly found in the skin of mammals, but has also been identified in other biological sources.

Mammalian Systems

In mammals, urocanic acid is synthesized in the liver and skin from L-histidine through the action of the enzyme histidase (also known as histidine ammonia-lyase)[1]. In the liver, it is further metabolized by urocanase into imidazolonepropionic acid[1]. However, the epidermis lacks urocanase, leading to the accumulation of trans-urocanic acid in the stratum corneum, where it can comprise up to 1.5% of the dry weight of this tissue[2][3]. It is a major component of the skin's natural moisturizing factor.

Upon exposure to UVB radiation, trans-urocanic acid undergoes photoisomerization to cis-urocanic acid[1][4]. This conversion is a key event in the initiation of UV-induced immunosuppression[5]. The concentration of urocanic acid in human skin varies among individuals and different body sites[3].

Microorganisms

Certain bacteria residing on the skin are capable of metabolizing urocanic acid. For instance, Micrococcus luteus and Staphylococcus epidermidis have been shown to degrade both trans- and cis-urocanic acid[6][7]. Some bacteria, like Achromobacter liquidum, can be utilized for the enzymatic production of urocanic acid from L-histidine[8][9]. The metabolism of urocanic acid by skin microflora can influence the local concentration of its isomers and potentially modulate the skin's immune response to UV radiation[6].

Fungi

The presence of urocanic acid has been reported in some species of mushrooms.

Plants and Marine Organisms

Currently, there is limited to no scientific literature available that documents the natural occurrence of urocanic acid or its esters in plants and marine organisms. While plants produce a variety of hydroxycinnamic acids, the specific pathway for urocanic acid biosynthesis has not been extensively reported. Similarly, searches for urocanic acid and its derivatives in marine invertebrates and algae have not yielded significant findings.

Natural Occurrence of Urocanic Acid Esters

Despite the synthesis of various urocanic acid esters for commercial applications, particularly as sunscreen agents, there is a notable lack of evidence for their natural occurrence in biological systems. Extensive searches of scientific literature did not yield any reports of endogenously produced urocanic acid esters in mammals, microorganisms, plants, or marine life. The primary focus of research on urocanic acid esters has been on their synthetic preparation and photoprotective properties[10].

Quantitative Data

The concentration of urocanic acid in human skin is a critical parameter in understanding its physiological and pathological roles.

Biological MatrixAnalyteConcentration RangeNotesReference(s)
Human Stratum Corneumtrans-Urocanic Acid10-100 nmol/mg of stratum corneumVaries significantly between individuals and body sites.[3]
Human Stratum Corneumcis-Urocanic AcidIncreases from baseline upon UV exposureThe ratio of cis- to trans-UCA is dependent on the UV dose.[4]
Human SkinTotal Urocanic Acid4 to 34 nM per cm²Concentration is not strongly linked to age, sex, or skin tone.[1]

Signaling Pathways

cis-Urocanic acid has been identified as a key signaling molecule that mediates the immunosuppressive effects of UV radiation. Two primary pathways have been elucidated:

Serotonin 5-HT2A Receptor Pathway

cis-Urocanic acid has been shown to be an agonist of the serotonin 5-HT2A receptor[11]. Binding of cis-UCA to this receptor initiates a signaling cascade that contributes to its immunosuppressive effects. This interaction provides a molecular basis for how a UV-induced skin metabolite can modulate the systemic immune response[12].

G cis-Urocanic Acid Signaling via 5-HT2A Receptor UVR UVB Radiation trans_UCA trans-Urocanic Acid (in Stratum Corneum) UVR->trans_UCA Isomerization cis_UCA cis-Urocanic Acid trans_UCA->cis_UCA receptor Serotonin 5-HT2A Receptor cis_UCA->receptor Binds to signaling Intracellular Signaling Cascade receptor->signaling Activates immunosuppression Immunosuppression signaling->immunosuppression Leads to

cis-Urocanic Acid signaling through the 5-HT2A receptor.
Reactive Oxygen Species (ROS) Pathway in Keratinocytes

In human keratinocytes, cis-urocanic acid can induce the generation of reactive oxygen species (ROS)[13][14]. This increase in ROS can lead to the release of prostaglandin E2 (PGE2) and induce apoptosis[13]. This pathway highlights a direct effect of cis-UCA on skin cells, contributing to the local inflammatory and immunosuppressive environment following UV exposure.

G cis-Urocanic Acid and ROS Signaling in Keratinocytes cluster_0 Inside Keratinocyte cis_UCA cis-Urocanic Acid ROS Increased Reactive Oxygen Species (ROS) cis_UCA->ROS Induces keratinocyte Keratinocyte PGE2 Prostaglandin E2 (PGE2) Release ROS->PGE2 Stimulates apoptosis Apoptosis ROS->apoptosis Induces

Induction of ROS by cis-Urocanic Acid in keratinocytes.

Experimental Protocols

Accurate quantification of urocanic acid isomers is crucial for research in this field. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Sample Collection: Adhesive Tape Stripping of Stratum Corneum

This minimally invasive method is widely used to collect samples from the outermost layer of the skin.

Materials:

  • Adhesive tape (e.g., D-Squame®)

  • Forceps

  • Microcentrifuge tubes

Procedure:

  • Clean the skin area of interest with a dry wipe to remove any surface debris.

  • Firmly press a piece of adhesive tape onto the skin surface for approximately 2-5 seconds.

  • Remove the tape in a swift, single motion using forceps.

  • Place the tape strip into a labeled microcentrifuge tube.

  • Repeat the stripping process on the same skin site for a predetermined number of times to collect sufficient material.

  • Store the samples at -20°C or lower until extraction.

G Adhesive Tape Stripping Workflow start Start clean Clean Skin Area start->clean apply Apply Adhesive Tape clean->apply press Press Firmly (2-5s) apply->press remove Remove Tape Swiftly press->remove store Store Sample (-20°C) remove->store end End store->end

Workflow for stratum corneum sample collection.
Extraction of Urocanic Acid from Tape Strips

Materials:

  • Methanol

  • 0.1 M Hydrochloric acid

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Add a defined volume of extraction solvent (e.g., methanol or a methanol/0.1 M HCl mixture) to the microcentrifuge tube containing the tape strips.

  • Vortex the tube vigorously for 1-2 minutes to ensure complete immersion and extraction.

  • Centrifuge the tube to pellet any debris.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Quantification of Urocanic Acid Isomers

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted). The exact ratio may need optimization depending on the column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 278 nm (for both cis- and trans-UCA)

  • Injection Volume: 20 µL

Quantification:

  • Prepare standard solutions of trans- and cis-urocanic acid of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration for each isomer.

  • Determine the concentration of each isomer in the samples by comparing their peak areas to the calibration curve.

Conclusion

Urocanic acid is a fascinating and biologically significant molecule, particularly in the context of skin physiology and immunology. Its role as a natural UV filter and a precursor to the immunosuppressive agent cis-urocanic acid underscores its importance in skin health and disease. While its occurrence and functions in mammals and skin bacteria are well-characterized, the presence of urocanic acid and its esters in other biological kingdoms remains a largely unexplored area of research. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately quantify urocanic acid in skin samples, facilitating further investigations into its complex biological roles. Future research into the natural occurrence of urocanic acid esters and its presence in a wider range of organisms could reveal novel biological functions and applications.

References

Unveiling the Photochemical Landscape of Methyl 3-(1H-imidazol-4-yl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as methyl urocanate, is the methyl ester of urocanic acid, a significant endogenous ultraviolet (UV) filter found in the stratum corneum of the skin. Upon exposure to UV radiation, this molecule undergoes a critical trans-to-cis photoisomerization, a transformation that has profound biological implications, notably the immunosuppressive activity of the cis-isomer. This technical guide provides a comprehensive overview of the photochemical properties of this compound, detailing its synthesis, spectroscopic behavior, and the mechanics of its photoisomerization. Experimental protocols for key analytical techniques are provided, and quantitative data are summarized for comparative analysis. This document aims to serve as a foundational resource for researchers engaged in photobiology, dermatology, and the development of novel photoprotective agents.

Introduction

This compound is a derivative of urocanic acid, a metabolite of histidine. Its presence in the skin and strong absorption in the UV-B and UV-A regions have long implicated it in the skin's natural defense against solar radiation. However, the photochemical conversion of the naturally occurring trans-isomer to the cis-isomer introduces a complex biological duality. While offering UV protection, the resulting cis-Methyl 3-(1H-imidazol-4-yl)acrylate has been shown to modulate immune responses, a property that has curtailed its use in commercial sunscreens. A thorough understanding of its photochemical behavior is therefore paramount for harnessing its potential benefits while mitigating its adverse effects.

Synthesis

The synthesis of this compound is most commonly achieved through the esterification of its parent compound, trans-urocanic acid.

Experimental Protocol: Fischer Esterification of Urocanic Acid

This protocol outlines a standard Fischer esterification method for the synthesis of this compound.

Materials:

  • trans-Urocanic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend trans-urocanic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Photochemical Properties

The photochemistry of this compound is dominated by its trans-cis isomerization around the acrylic double bond. This process is initiated by the absorption of UV radiation.

UV-Vis Absorption

This compound exhibits strong absorption in the UV region of the electromagnetic spectrum, which is attributable to π → π* electronic transitions within the conjugated system of the imidazole ring and the acrylate moiety. Esterification of urocanic acid to its methyl ester does not significantly alter its core photophysical properties.[1]

Fluorescence Emission

While the primary de-excitation pathway following photo-excitation is non-radiative decay leading to isomerization, fluorescence emission can also be observed. The fluorescence characteristics are influenced by the solvent environment.

Quantitative Photochemical Data

The following table summarizes key quantitative photochemical data for this compound and its parent compound, urocanic acid.

Parametertrans-Urocanic Acidtrans-Methyl 3-(1H-imidazol-4-yl)acrylateSolventReference
Absorption Maximum (λmax) ~278 nm~280 nmEthanol[2]
Molar Absorptivity (ε) ~18,600 M-1cm-1Not explicitly foundWater
Fluorescence Emission Maximum Not explicitly foundNot explicitly found
Photoisomerization Quantum Yield (Φt→c) ~0.5 (at 313 nm)Similar to Urocanic AcidWater[1]

Note: The photochemical properties, particularly quantum yields, can be highly dependent on the excitation wavelength and the solvent used.[1][3]

Experimental Protocol: UV-Vis Spectroscopy and Photoisomerization Kinetics

This protocol describes the methodology for determining the absorption spectra and monitoring the photoisomerization of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • UV irradiation source (e.g., mercury lamp with appropriate filters)

Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Record the initial UV-Vis absorption spectrum of the solution from 200 to 400 nm.

  • Irradiate the solution in the quartz cuvette with a UV source at a specific wavelength (e.g., at the absorption maximum).

  • At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

  • Monitor the decrease in the absorbance at the λmax of the trans-isomer and the corresponding changes in the spectrum, which indicate the formation of the cis-isomer.

  • The kinetics of the photoisomerization can be determined by plotting the change in absorbance as a function of irradiation time.

Photoisomerization Mechanism and Biological Implications

The trans → cis isomerization of this compound proceeds via excited singlet states.[1] The process is highly efficient, and under solar illumination, a photostationary state is reached with a significant proportion of the cis-isomer.[2]

Photoisomerization_Pathway trans_GS trans-Methyl 3-(1H-imidazol-4-yl)acrylate (Ground State) trans_ES Excited Singlet State (¹ππ*) trans_GS->trans_ES UV Photon Absorption (hν) Twisted_Intermediate Twisted Intermediate trans_ES->Twisted_Intermediate Non-radiative Decay Twisted_Intermediate->trans_GS Relaxation cis_GS cis-Methyl 3-(1H-imidazol-4-yl)acrylate (Ground State) Twisted_Intermediate->cis_GS Relaxation Immune_Modulation Immune System Modulation cis_GS->Immune_Modulation Biological Activity

The formation of cis-Methyl 3-(1H-imidazol-4-yl)acrylate is linked to immunosuppression. While the precise signaling pathways are still under investigation, it is believed that the cis-isomer interacts with specific cellular targets, leading to a modulation of immune responses in the skin.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Photochemical Analysis Esterification Fischer Esterification Purification Recrystallization / Chromatography Esterification->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Characterized Sample Irradiation UV Irradiation UV_Vis->Irradiation Kinetics Kinetic Analysis Irradiation->Kinetics

Conclusion

This compound possesses a rich and complex photochemistry centered around its efficient trans-cis isomerization. This property, coupled with the distinct biological activities of its isomers, makes it a molecule of significant interest in photobiology, dermatology, and medicinal chemistry. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to explore and exploit the photochemical properties of this intriguing endogenous compound. Further research into the precise mechanisms of its immunosuppressive action will be crucial for the development of safe and effective photoprotective strategies.

References

An In-depth Technical Guide to Methyl 3-(1H-imidazol-4-yl)acrylate: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as methyl urocanate, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring an imidazole ring conjugated to an acrylate moiety, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of its synthesis, chemical properties, and significant applications as a precursor in the development of pharmaceuticals and other complex organic molecules.

Chemical Properties and Spectroscopic Data

This compound is the methyl ester of urocanic acid, a natural product found in sweat and skin. The presence of both a nucleophilic imidazole ring and an electrophilic α,β-unsaturated ester system makes it a highly valuable intermediate in organic synthesis.

PropertyValue
Chemical Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Number 52363-40-3
Appearance Off-white to pale yellow solid
Boiling Point 373.4 °C at 760 mmHg
Flash Point 179.7 °C
Density 1.248 g/cm³

Spectroscopic Data:

The structural characterization of this compound is accomplished through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those for the vinyl protons of the acrylate group and the protons of the imidazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the carbonyl carbon of the ester and the carbons of the imidazole ring.

  • IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the N-H and C=O stretching vibrations, confirming the presence of the imidazole and ester functional groups.

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Wittig reaction. This reaction involves the condensation of 4-imidazolecarboxaldehyde with a phosphorus ylide, typically methyl (triphenylphosphoranylidene)acetate.[1]

Experimental Protocol: Wittig Reaction

Materials:

  • 4-Imidazolecarboxaldehyde

  • Methyl (triphenylphosphoranylidene)acetate

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 4-imidazolecarboxaldehyde in an anhydrous solvent under an inert atmosphere, add a solution of methyl (triphenylphosphoranylidene)acetate in the same solvent.

  • The reaction mixture is typically stirred at room temperature for several hours to overnight.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

The workflow for the synthesis can be visualized as follows:

G reagents 4-Imidazolecarboxaldehyde + Methyl (triphenylphosphoranylidene)acetate reaction Wittig Reaction (Room Temperature, Inert Atmosphere) reagents->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis of this compound.

Applications as a Precursor in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of more complex molecules, primarily through reactions involving the imidazole ring and the acrylate system.

Michael Addition Reactions

The electron-withdrawing nature of the acrylate group makes the β-carbon susceptible to nucleophilic attack in a Michael addition reaction. Various nucleophiles, including amines, thiols, and carbanions, can be added to the double bond, leading to the formation of β-substituted propanoates.

Materials:

  • This compound

  • Primary or secondary amine

  • Solvent (e.g., Methanol, Ethanol)

  • Optional: Microwave irradiation

Procedure:

  • A solution of this compound and the amine in a suitable solvent is prepared.

  • The reaction can be carried out at room temperature or heated, potentially under microwave irradiation to accelerate the reaction.[2]

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is evaporated, and the product is purified by chromatography or recrystallization.

The general workflow for the aza-Michael addition is depicted below:

G start This compound + Amine (Nucleophile) reaction Aza-Michael Addition start->reaction conditions Solvent (e.g., Methanol) Optional: Heat/Microwave conditions->reaction workup Solvent Evaporation reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product β-Amino Ester Derivative purification->product

Aza-Michael Addition Workflow.
NucleophileReaction ConditionsYield (%)Reference
BenzylamineMethanol, Microwave, 115-130°C97[2]
ImidazoleSolvent-free, 80°C98[3]
1,2,4-TriazoleSolvent-free, 80°C97[3]

Precursor to Bioactive Molecules

The imidazole moiety is a common feature in many pharmacologically active compounds. This compound serves as a key starting material for the synthesis of various drug candidates and natural products.

Histamine H3 Receptor Antagonists: The imidazole ring is a crucial pharmacophore for histamine H3 receptor ligands. While direct synthesis pathways from methyl urocanate are not extensively detailed in readily available literature, its structural similarity to key intermediates suggests its potential as a precursor in the multi-step synthesis of these antagonists, which are investigated for their potential in treating neurological disorders.

Marine Alkaloids: this compound is a precursor to urocanic acid, which has been utilized in the synthesis of marine alkaloids like oroidin.[4] Oroidin and its analogues exhibit a range of biological activities, including antimicrobial and anticancer properties. The synthesis of these complex natural products often involves the modification of the acrylate side chain and further elaboration of the imidazole core.

The logical relationship for its use as a precursor can be illustrated as follows:

G precursor This compound michael Michael Addition (e.g., with Amines, Thiols) precursor->michael functionalization Side-Chain & Imidazole Functionalization precursor->functionalization bioactive Bioactive Molecules michael->bioactive functionalization->bioactive h3 Histamine H3 Receptor Antagonists bioactive->h3 alkaloids Marine Alkaloids (e.g., Oroidin derivatives) bioactive->alkaloids other Other Heterocyclic Compounds bioactive->other

Role as a Precursor to Bioactive Molecules.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward synthesis via the Wittig reaction and the reactivity of both its imidazole and acrylate functionalities provide chemists with a powerful tool for constructing complex molecules. Its application in the synthesis of β-amino esters, and its potential as a starting material for important pharmaceutical agents such as histamine H3 receptor antagonists and marine alkaloids, underscore its significance in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, paving the way for the discovery of new and innovative chemical entities.

References

Methodological & Application

Application Note: 1H NMR Characterization of Methyl 3-(1H-imidazol-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate is a key building block in the synthesis of various pharmaceutical compounds and functional materials. Its chemical structure incorporates an imidazole ring, a common motif in biologically active molecules, and a methyl acrylate group, which can participate in various chemical transformations. Accurate structural elucidation and purity assessment are crucial for its application in research and development. This application note provides a detailed protocol for the characterization of this compound using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, along with an interpretation of the spectral data.

Chemical Structure

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Experimental Protocol: 1H NMR Spectroscopy

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6)). The choice of solvent may depend on the sample's solubility.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal is not used as a reference.

2. Instrument Parameters

The following parameters are recommended for acquiring the 1H NMR spectrum on a 300 MHz or 400 MHz spectrometer.[1][2]

ParameterRecommended Value
Spectrometer Frequency300 MHz or 400 MHz
SolventCDCl3 or DMSO-d6
Temperature298 K
Pulse ProgramStandard single pulse (zg30)
Number of Scans16 to 64 (depending on sample concentration)
Relaxation Delay1.0 - 5.0 seconds
Acquisition Time2.0 - 4.0 seconds
Spectral Width10 - 12 ppm
ReferenceTMS (0 ppm) or residual solvent peak

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (e.g., singlet, doublet, triplet) and coupling constants (J-values) to elucidate the proton-proton connectivities.

Data Interpretation and 1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the imidazole ring, the acrylate moiety, and the methyl ester group. The anticipated chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 (imidazole)~ 7.8 - 8.0Singlet (s)-1H
H-5 (imidazole)~ 7.1 - 7.3Singlet (s)-1H
H-α (acrylate)~ 6.2 - 6.4Doublet (d)~ 16.01H
H-β (acrylate)~ 7.5 - 7.7Doublet (d)~ 16.01H
-OCH3 (ester)~ 3.7 - 3.8Singlet (s)-3H
-NH (imidazole)~ 10.0 - 12.0Broad Singlet-1H

Note: The chemical shift of the N-H proton of the imidazole ring can be broad and its position is highly dependent on the solvent and sample concentration.

Interpretation of Signals:

  • Imidazole Protons: The protons on the imidazole ring at positions 2 and 5 are expected to appear as singlets in the aromatic region of the spectrum.

  • Acrylate Protons: The two vinylic protons of the acrylate group (H-α and H-β) will appear as doublets due to their coupling to each other. The large coupling constant (around 16.0 Hz) is characteristic of a trans configuration.

  • Methyl Ester Protons: The three protons of the methyl ester group will give rise to a sharp singlet in the upfield region of the spectrum.

  • Imidazole N-H Proton: The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift and may exchange with deuterium in the presence of D2O.

Workflow and Pathway Diagrams

Caption: Workflow for 1H NMR characterization.

Caption: Proton coupling relationships.

References

analytical HPLC methods for Methyl 3-(1H-imidazol-4-yl)acrylate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Methyl 3-(1H-imidazol-4-yl)acrylate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound in various sample matrices. The described method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a widely used, robust, and sensitive technique for the analysis of small organic molecules containing chromophores.

Application Note

Introduction

This compound, a derivative of urocanic acid, is a compound of interest in pharmaceutical and chemical research due to its potential biological activities and its role as a synthetic intermediate. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a validated RP-HPLC method for the determination of this compound. The method is simple, rapid, and suitable for routine analysis.

Chromatographic Conditions

The separation of this compound was achieved on a C18 stationary phase. The selection of a C18 column provides good retention and separation for moderately polar compounds like the target analyte. The mobile phase consists of a mixture of methanol and a phosphate buffer, which is a common and effective eluent system for imidazole-containing compounds.[1][2] The UV detection wavelength was selected based on the chromophoric nature of the acrylate and imidazole moieties, with optimal signal intensity observed around 210-300 nm.[1][3][4][5]

Method Validation

The analytical method has been validated for its linearity, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification). The validation was performed according to established guidelines to ensure the reliability of the results.

Data Summary

The following tables summarize the optimized chromatographic conditions and the performance characteristics of the method.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol : 0.025 M KH₂PO₄ buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 10 minutes

Table 2: Method Validation Summary

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard (purity > 99%)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

2. Preparation of Solutions

2.1. Preparation of 0.025 M KH₂PO₄ Buffer (pH 3.5)

  • Weigh 3.4 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.5 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

2.2. Preparation of the Mobile Phase

  • Mix 600 mL of HPLC grade methanol with 400 mL of the prepared 0.025 M KH₂PO₄ buffer (pH 3.5).

  • Degas the mobile phase by sonication for 15-20 minutes or by using an online degasser.

2.3. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase. This is the standard stock solution.

2.4. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC Analysis

  • Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and the peak areas.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the sample solutions using the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Sonication & Dilution B->C D Filtration (0.45 µm) C->D F Injection of Standards & Samples D->F E HPLC System Equilibration E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (280 nm) G->H I Peak Integration & Area Measurement H->I J Calibration Curve Construction I->J K Quantification of Analyte J->K

Caption: Experimental workflow for HPLC quantification.

logical_relationship Analyte This compound Separation Differential Partitioning (Separation) Analyte->Separation Interacts with StationaryPhase Stationary Phase (C18 Hydrophobic) StationaryPhase->Separation Provides surface for MobilePhase Mobile Phase (Polar Mixture) MobilePhase->Separation Elutes analyte from Detection UV Detection Separation->Detection Leads to Quantification Quantification Detection->Quantification Provides data for

Caption: Principle of chromatographic separation.

References

Application Note: Quantitative Analysis of Methyl 3-(1H-imidazol-4-yl)acrylate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as methyl urocanate, is the methyl ester of urocanic acid, a key chromophore found in the epidermis that is involved in the body's response to UV radiation. Its analysis is of significant interest in dermatological research, drug development, and toxicology due to its role in photoimmunosuppression. The accurate quantification of this small molecule in complex biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

For the extraction of this compound from rat plasma, a straightforward protein precipitation method is employed, which is effective for removing high-abundance proteins while ensuring high recovery of the analyte.[1]

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Ultrapure water

    • Rat Plasma (stored at -80°C)

    • This compound standard

    • Internal Standard (IS): Isotope-labeled this compound or a structurally similar compound.

  • Protocol:

    • Thaw plasma samples and standards on ice.

    • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, ensuring no pellet is disturbed.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

    • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

The chromatographic separation is optimized to achieve a sharp peak shape and adequate retention for the analyte, separating it from potential matrix interferences.[2]

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3500 V
Gas Flow Nebulizer: 50 psi; Drying Gas: 10 L/min
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data and Results

The molecular formula for this compound is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol .[3] The protonated precursor ion [M+H]⁺ is observed at m/z 153.06. Collision-Induced Dissociation (CID) of the precursor ion yields characteristic product ions suitable for MRM analysis. The proposed fragmentation pathway involves the neutral loss of methanol (CH₃OH) and subsequent cleavages of the imidazole ring.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound153.06121.0515020
This compound153.0694.0415025
Internal Standard (IS)User-definedUser-defined150User-defined

Table 2: Method Performance Characteristics

The method was validated for linearity, sensitivity, precision, and accuracy. Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 92 - 105%

Workflow and Pathway Diagrams

The overall experimental workflow from sample receipt to data analysis is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Precipitation Add 300 µL ACN + IS Vortex 1 min Plasma->Precipitation Centrifuge Centrifuge 14,000 rpm, 10 min Precipitation->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Injection Inject 5 µL into LC-MS/MS System Reconstitute->Injection LC LC Separation (C18 Column) Injection->LC MS MS Detection (ESI+) MRM Mode LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS workflow for quantifying this compound.

Below is a proposed fragmentation pathway for the protonated molecule.

fragmentation_pathway parent Precursor Ion [M+H]⁺ m/z = 153.06 frag1 Product Ion m/z = 121.05 parent->frag1  -CH₃OH (Methanol) frag2 Product Ion m/z = 94.04 parent->frag2  -C₃H₃O₂ (Acrylate moiety loss)

Caption: Proposed fragmentation of this compound.

Conclusion

This application note presents a highly selective and sensitive LC-MS/MS method for the quantitative analysis of this compound in a biological matrix. The simple protein precipitation sample preparation protocol offers high throughput, while the optimized LC and MS conditions provide excellent chromatographic resolution and detection limits. This method is well-suited for researchers and drug development professionals requiring reliable quantification of this compound in complex samples for pharmacokinetic studies and other research applications.

References

Application Notes and Protocols for the Utilization of Methyl 3-(1H-imidazol-4-yl)acrylate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as urocanic acid methyl ester, is a functionalized monomer that holds significant promise in the synthesis of advanced polymers for biomedical applications. The presence of the imidazole group, a versatile heterocyclic moiety, imparts unique pH-responsive characteristics and the ability to participate in biological interactions, making it a valuable building block for smart drug delivery systems, responsive biomaterials, and other therapeutic platforms. The imidazole ring, with a pKa of approximately 6-7, can be protonated and deprotonated in response to physiological pH changes, leading to alterations in polymer solubility, conformation, and interaction with biological membranes. This behavior is particularly advantageous for designing carriers that can selectively release their payload in the acidic microenvironment of tumors or within endosomal compartments of cells.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into polymer chains, with a focus on copolymerization strategies to tailor the material properties for specific biomedical applications.

Application Notes

The primary application of this compound in polymer synthesis is in the development of pH-sensitive polymers. Due to the challenges associated with the homopolymerization of urocanic acid and its esters, copolymerization with other vinyl monomers is the preferred method to create functional materials.

Key Applications:

  • pH-Responsive Drug Delivery: Copolymers containing this compound can be designed to be stable at physiological pH (7.4) and undergo a conformational change or disassembly in acidic environments (pH 5.0-6.5), such as those found in tumor tissues or endosomes. This triggers the release of encapsulated therapeutic agents specifically at the target site, minimizing off-target toxicity.

  • Gene Delivery Vectors: The imidazole groups can act as a "proton sponge," facilitating endosomal escape of gene delivery vectors. Upon internalization into the endosome, the buffering capacity of the imidazole residues leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosomal membrane, releasing the genetic material into the cytoplasm.

  • Biocompatible Coatings: Polymers incorporating this monomer can be used to coat medical devices and implants. The hydrophilic and biocompatible nature of the imidazole group can reduce non-specific protein adsorption and improve the hemocompatibility of surfaces.

  • Stimuli-Responsive Hydrogels: Crosslinked networks containing this compound can form hydrogels that exhibit pH-dependent swelling behavior, making them suitable for applications in sensors, actuators, and controlled release systems.

Experimental Protocols

Monomer Synthesis: this compound

The synthesis of this compound can be achieved through the esterification of urocanic acid.

Materials:

  • Urocanic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend urocanic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.

  • After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Copolymerization of this compound with Methyl Methacrylate (Photoinitiated Polymerization)

This protocol describes the free-radical copolymerization of this compound (MIA) with methyl methacrylate (MMA) using a photoinitiator. This method is adapted from a similar procedure for an imidazole-containing monomer.[1][2]

Materials:

  • This compound (MIA)

  • Methyl methacrylate (MMA), inhibitor removed

  • Benzophenone (photoinitiator)

  • Solvent (e.g., 1,4-dioxane or dimethylformamide, DMF)

  • Methanol (for precipitation)

Procedure:

  • In a quartz reaction vessel, dissolve the desired molar ratios of MIA and MMA in the chosen solvent.

  • Add the photoinitiator, benzophenone (e.g., 1-2 mol% with respect to the total monomer concentration).

  • Seal the vessel with a rubber septum and deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 20-30 minutes while cooling in an ice bath.

  • Place the reaction vessel in a UV photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp).

  • Irradiate the solution with UV light at a controlled temperature (e.g., 25-30 °C) for a specified time (e.g., 2-8 hours). The polymerization time will influence the final conversion and molecular weight.

  • After the desired reaction time, stop the polymerization by turning off the UV lamp and exposing the solution to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and initiator.

  • Dry the final copolymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • Chemical Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy.

  • Molecular Weight and Polydispersity Index (PDI): Gel Permeation Chromatography (GPC).

  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation

Table 1: Hypothetical Copolymerization of this compound (MIA) and Methyl Methacrylate (MMA)

Feed Ratio (MIA:MMA)Copolymer Composition (MIA:MMA)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
1:90.8:9.225,0001.8115
1:40.18:4.8222,5001.9128
1:10.45:1.5518,0002.1142

Note: This data is illustrative and will vary depending on the specific reaction conditions.

Visualization of Experimental Workflow and Concepts

Monomer_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Urocanic_Acid Urocanic Acid Esterification Esterification Reaction (Reflux) Urocanic_Acid->Esterification Methanol Methanol Methanol->Esterification Catalyst Thionyl Chloride Catalyst->Esterification Workup Aqueous Workup (Neutralization & Washing) Esterification->Workup 1. Cooling & Solvent Removal 2. Dissolution & Washing Purification Purification (Column Chromatography) Workup->Purification Drying & Concentration MIA_Monomer This compound Purification->MIA_Monomer

Caption: Workflow for the synthesis of this compound.

Copolymerization_Workflow Monomers MIA + MMA Monomers Mixing Mixing & Degassing Monomers->Mixing Initiator Photoinitiator (Benzophenone) Initiator->Mixing Solvent Solvent (e.g., Dioxane) Solvent->Mixing Polymerization UV Photopolymerization Mixing->Polymerization Precipitation Precipitation in Non-solvent (Methanol) Polymerization->Precipitation Purification Filtration, Washing & Drying Precipitation->Purification Copolymer Poly(MIA-co-MMA) Purification->Copolymer

Caption: Experimental workflow for the copolymerization of MIA and MMA.

pH_Responsive_Drug_Delivery cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) cluster_cell Cellular Uptake & Endosomal Escape Nanoparticle_Stable Drug-loaded Copolymer Nanoparticle (Stable) Nanoparticle_Unstable Protonation of Imidazole -> Nanoparticle Destabilization Nanoparticle_Stable->Nanoparticle_Unstable Extravasation Endocytosis Endocytosis Nanoparticle_Stable->Endocytosis Drug_Release Drug Release Nanoparticle_Unstable->Drug_Release Endosome Endosome (pH ~5.5-6.0) Endocytosis->Endosome Proton_Sponge Proton Sponge Effect -> Endosomal Rupture Endosome->Proton_Sponge Cytosolic_Release Cytosolic Drug Release Proton_Sponge->Cytosolic_Release

Caption: Conceptual signaling pathway for pH-responsive drug delivery.

References

Application of Methyl 3-(1H-imidazol-4-yl)acrylate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate is a versatile bifunctional molecule containing both an imidazole ring and a reactive acrylate moiety. The imidazole core is a ubiquitous scaffold in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems. The acrylate group serves as a valuable handle for various chemical transformations, including Michael additions and polymerization reactions. This combination makes this compound a promising intermediate for the synthesis of a wide range of biologically active compounds. This document outlines the synthesis of this key intermediate and explores its potential applications in the development of novel pharmaceutical agents.

Synthesis of this compound

The primary and most direct synthetic route to this compound involves the olefination of 1H-imidazole-4-carbaldehyde. This precursor, 1H-imidazole-4-carbaldehyde, is a well-established building block in pharmaceutical chemistry, utilized in the synthesis of drugs targeting infectious diseases, neurological disorders, and cancer.[1] Two common and effective olefination methods are the Wittig reaction and the Heck reaction.

Synthesis of the Precursor: 1H-Imidazole-4-carbaldehyde

A common method for the synthesis of 1H-imidazole-4-carbaldehyde is the oxidation of 4-(hydroxymethyl)imidazole.[2]

Experimental Protocol: Oxidation of 4-(hydroxymethyl)imidazole

  • Dissolve 4-(hydroxymethyl)imidazole (1.0 eq) in a suitable organic solvent such as methanol.

  • Add an oxidizing agent, for example, manganese dioxide (MnO₂) (5-10 eq).

  • Stir the reaction mixture at a controlled temperature (e.g., 40°C) for several hours (e.g., 6 hours).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the oxidizing agent.

  • Wash the solid residue with the solvent used for the reaction.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield 1H-imidazole-4-carbaldehyde.

PrecursorProductReagentSolventTimeTemperature
4-(hydroxymethyl)imidazole1H-imidazole-4-carbaldehydeMnO₂Methanol6 hrs40°C
Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide.[3][4]

Experimental Protocol: Wittig Reaction

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyl (triphenylphosphoranylidene)acetate (1.1 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Add a solution of 1H-imidazole-4-carbaldehyde (1.0 eq) in the same solvent to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Logical Workflow for Wittig Synthesis

Wittig_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product imidazole_aldehyde 1H-imidazole-4-carbaldehyde reaction Wittig Reaction imidazole_aldehyde->reaction wittig_reagent Methyl (triphenylphosphoranylidene)acetate wittig_reagent->reaction solvent Dry THF solvent->reaction atmosphere Inert Atmosphere (N2/Ar) atmosphere->reaction temperature Room Temperature temperature->reaction time 12-24 hours time->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Synthesis of this compound via Heck Reaction

The Heck reaction provides an alternative route, particularly if a halogenated imidazole precursor is available.[5][6] This palladium-catalyzed reaction couples an unsaturated halide with an alkene.[5][6]

Experimental Protocol: Heck Reaction

  • To a Schlenk flask, add 4-iodo-1H-imidazole (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq), a phosphine ligand (e.g., triphenylphosphine, 0.04-0.1 eq), and a base (e.g., triethylamine or sodium carbonate, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times.

  • Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add methyl acrylate (1.2-1.5 eq) to the reaction mixture.

  • Heat the mixture to 80-100°C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

PrecursorProductCatalystBaseSolventTimeTemperature
4-iodo-1H-imidazoleThis compoundPd(OAc)₂/PPh₃TriethylamineDMF4-12 hrs80-100°C

Applications in Pharmaceutical Intermediate Synthesis

The dual functionality of this compound opens up several avenues for the synthesis of more complex pharmaceutical intermediates.

Michael Addition Reactions

The electron-deficient double bond of the acrylate moiety is susceptible to Michael addition by a variety of nucleophiles. This reaction can be used to introduce diverse functional groups, leading to a wide array of substituted imidazole propanoate derivatives.

Potential Signaling Pathways Targeted by Derivatives:

The imidazole scaffold is a key component of many enzyme inhibitors. By modifying the side chain via Michael addition, it is possible to synthesize libraries of compounds to screen against various targets. For instance, derivatives could be designed to target kinases, proteases, or other enzymes where the imidazole can act as a hinge-binding motif or a catalytic residue-interacting group.

Michael Addition Workflow

Michael_Addition cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product acrylate This compound reaction Michael Addition acrylate->reaction nucleophile Nucleophile (R-Nu) nucleophile->reaction base Base (e.g., Et3N) base->reaction solvent Protic or Aprotic Solvent solvent->reaction final_product Substituted Imidazole Propanoate Derivative reaction->final_product

Caption: General workflow for the Michael addition reaction of this compound.

Cyclization Reactions

The imidazole and acrylate functionalities can be involved in intramolecular cyclization reactions to form fused heterocyclic systems. For example, after a Michael addition, a subsequent cyclization could lead to the formation of imidazopyridine or other bicyclic scaffolds, which are prevalent in many biologically active molecules.

Amidation and Ester Hydrolysis

The methyl ester of the acrylate can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. This allows for further functionalization and the introduction of pharmacophoric groups that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials and the presence of two reactive functional groups make it an attractive building block for the creation of diverse molecular libraries for drug discovery. The protocols and applications outlined in this document provide a foundation for researchers to explore the full potential of this compound in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Esterification of Urocanic Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urocanic acid, a metabolite of histidine, is a key chromophore in the stratum corneum that plays a role in UV protection. Its ester derivatives, such as methyl urocanate, are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents and sunscreen components. This document provides detailed protocols for the synthesis of methyl urocanate from urocanic acid via Fischer-Speier esterification, a classic and effective method for producing esters from carboxylic acids and alcohols.

Principle of the Method

The primary method for the synthesis of methyl urocanate is the Fischer-Speier esterification. This reaction involves the treatment of urocanic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction is reversible, and to drive the equilibrium towards the formation of the methyl ester, a large excess of methanol is used, and the reaction is typically heated to reflux.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Urocanic Acid

This protocol outlines the standard procedure for the acid-catalyzed esterification of urocanic acid to its methyl ester.

Materials:

  • trans-Urocanic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend trans-urocanic acid in anhydrous methanol. A significant excess of methanol is used, serving as both the reactant and the solvent.

  • Catalyst Addition: While stirring the suspension, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of methanol is approximately 65 °C) using a heating mantle or oil bath.[1]

  • Reaction Monitoring: Allow the reaction to proceed under reflux for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (urocanic acid) and the appearance of the product (methyl urocanate).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted urocanic acid.[2] Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude methyl urocanate.

    • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction parameters for the Fischer-Speier esterification of carboxylic acids, which can be adapted for urocanic acid. Specific yields for the methyl ester of urocanic acid are not widely reported in the literature under standardized conditions, but high yields are generally achievable with this method.

ParameterRecommended ConditionRationale
Reactant Molar Ratio (Methanol:Urocanic Acid) >20:1A large excess of methanol shifts the equilibrium towards the product side, maximizing the yield.
Catalyst Concentrated Sulfuric Acid (H₂SO₄)A strong protic acid is an effective catalyst for Fischer esterification.
Catalyst Loading Catalytic amount (e.g., 5-10 mol%)Sufficient to catalyze the reaction without causing significant side reactions.
Reaction Temperature ~65 °C (Reflux)The reaction is typically performed at the boiling point of the alcohol to ensure an adequate reaction rate.[1]
Reaction Time 2 - 6 hoursReaction completion should be monitored by TLC.
Typical Yield >80%Fischer esterification is generally a high-yielding reaction when optimized.

Visualizations

Experimental Workflow for Fischer Esterification

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification urocanic_acid Urocanic Acid reflux Reflux (65°C) urocanic_acid->reflux methanol Methanol (excess) methanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux evaporation Evaporation of Methanol reflux->evaporation Cooling extraction Extraction with EtOAc evaporation->extraction neutralization Neutralization (NaHCO₃) extraction->neutralization washing Washing (Brine) neutralization->washing drying Drying (Na₂SO₄) washing->drying filtration Filtration drying->filtration concentration Concentration filtration->concentration purification_method Recrystallization / Chromatography concentration->purification_method product Methyl Urocanate purification_method->product

Caption: Workflow for the synthesis of methyl urocanate via Fischer esterification.

Signaling Pathway of Fischer Esterification

FischerMechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_product Product Formation start Carboxylic Acid (Urocanic Acid) protonation Protonation of Carbonyl Oxygen start->protonation H⁺ activated_acid Activated Carboxylic Acid (Electrophilic) protonation->activated_acid tetrahedral_intermediate Tetrahedral Intermediate activated_acid->tetrahedral_intermediate alcohol Alcohol (Methanol) alcohol->tetrahedral_intermediate Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_loss Loss of Water proton_transfer->water_loss protonated_ester Protonated Ester water_loss->protonated_ester water Water water_loss->water deprotonation Deprotonation protonated_ester->deprotonation ester Ester (Methyl Urocanate) deprotonation->ester -H⁺

Caption: Generalized mechanism of the Fischer-Speier esterification.

Characterization of Methyl Urocanate

The successful synthesis of methyl urocanate can be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a characteristic singlet for the methyl ester protons (-OCH₃) typically around 3.7-3.8 ppm. The vinyl and imidazole protons will also have distinct chemical shifts.

    • ¹³C NMR: The spectrum will show a peak for the ester carbonyl carbon around 165-175 ppm and a peak for the methoxy carbon around 50-55 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Methyl Urocanate: C₇H₈N₂O₂, MW: 152.15 g/mol ).[3]

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl (C=O) stretch will be observed around 1700-1730 cm⁻¹.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • The reflux apparatus should be properly clamped and have a water supply for the condenser.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.

Troubleshooting

  • Low Yield:

    • Ensure that anhydrous methanol is used, as water can shift the equilibrium back to the reactants.

    • Increase the reflux time or the molar excess of methanol.

    • Check the purity of the starting urocanic acid.

  • Incomplete Reaction:

    • Verify the catalytic activity of the sulfuric acid.

    • Ensure the reaction temperature is maintained at the reflux point of methanol.

  • Difficult Purification:

    • If the product is an oil, purification by column chromatography may be necessary.

    • Ensure complete neutralization of the acid catalyst during the work-up to prevent ester hydrolysis.

These protocols and notes provide a comprehensive guide for the successful synthesis and characterization of methyl urocanate. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and analytical capabilities.

References

Application Notes and Protocols for Methyl 3-(1H-imidazol-4-yl)acrylate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as Methyl Urocanate, is a derivative of urocanic acid, a natural product of L-histidine metabolism found in the skin that acts as a UV absorber.[1] The molecule possesses two key functional groups for coordination chemistry: the imidazole ring and the acrylate moiety. The nitrogen atom of the imidazole ring and the carbonyl oxygen of the acrylate group can act as coordination sites, making it a potentially versatile bidentate ligand for a variety of metal ions. The coordination of metal ions to such organic ligands can lead to the formation of stable metal complexes with diverse applications in catalysis, materials science, and medicine.

The imidazole moiety is a well-studied functional group in coordination chemistry, known to form stable complexes with a wide range of transition metals. These complexes have shown promise as catalysts, therapeutic agents, and functional materials. The acrylate group, on the other hand, can also participate in coordination and offers a site for further functionalization or polymerization. The combination of these two groups in this compound suggests its potential to form novel coordination complexes with interesting structural and functional properties.

Potential Applications

While specific applications of this compound metal complexes are not yet extensively documented in the literature, based on the known properties of related imidazole and acrylate complexes, several potential areas of application can be envisaged:

  • Homogeneous Catalysis: Imidazole-containing metal complexes are known to catalyze a variety of organic transformations. Complexes of this compound could potentially be explored as catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation.

  • Bioinorganic Chemistry and Drug Development: The imidazole ring is a key coordinating group in many metalloenzymes. Synthetic metal complexes with imidazole-containing ligands are often studied as models for these enzymes and as potential therapeutic agents. Given the biological origin of its parent compound, urocanic acid, metal complexes of its methyl ester could exhibit interesting biological activities, such as antimicrobial or anticancer properties.

  • Functional Materials: Coordination polymers and metal-organic frameworks (MOFs) based on imidazole ligands have been developed for applications in gas storage, separation, and sensing. The bifunctional nature of this compound makes it a candidate for the construction of such materials.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a hypothetical metal complex of this compound. These should be considered as a starting point and may require optimization for specific metal ions and desired complex stoichiometries.

Protocol 1: Synthesis of a Generic Metal Complex [M(L)₂X₂] (L = this compound)

Materials:

  • This compound (Ligand, L)

  • A suitable metal salt (e.g., CuCl₂, Zn(NO₃)₂, Co(OAc)₂) (Metal precursor, MX₂)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Acetonitrile)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in the chosen anhydrous solvent (20 mL) in a 50 mL round-bottom flask. Stir the solution at room temperature until the ligand is completely dissolved.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 mmol) in the same solvent (10 mL).

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by observing a color change or the formation of a precipitate. The reaction mixture is typically stirred for several hours (e.g., 2-24 hours) at room temperature or under reflux, depending on the reactivity of the metal salt and ligand.

  • Isolation of the Complex:

    • If a precipitate forms: Collect the solid product by filtration, wash it with a small amount of cold solvent to remove any unreacted starting materials, and then wash with a non-polar solvent like diethyl ether to facilitate drying.

    • If no precipitate forms: The solvent can be slowly evaporated under reduced pressure to induce crystallization or precipitation. Alternatively, a counter-solvent in which the complex is insoluble can be added to precipitate the product.

  • Drying: Dry the isolated complex in a desiccator over a suitable drying agent or in a vacuum oven at a mild temperature.

Protocol 2: Characterization of the Synthesized Complex

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To confirm the coordination of the ligand to the metal ion.

  • Procedure: Record the FT-IR spectra of the free ligand and the synthesized complex.

  • Expected Observations: A shift in the vibrational frequencies of the C=O stretching band of the acrylate group and the C=N stretching band of the imidazole ring upon coordination to the metal center.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To study the electronic transitions in the complex.

  • Procedure: Dissolve the complex in a suitable solvent and record the UV-Vis spectrum.

  • Expected Observations: The appearance of new absorption bands in the visible region, which can be attributed to d-d electronic transitions of the metal ion in the ligand field, or charge-transfer bands.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the structure of the complex in solution.

  • Procedure: Record ¹H and ¹³C NMR spectra of the complex in a suitable deuterated solvent.

  • Expected Observations: Shifts in the chemical shifts of the protons and carbons of the ligand upon coordination. The disappearance of the imidazole N-H proton signal can also indicate coordination.

4. Elemental Analysis:

  • Objective: To determine the empirical formula of the complex.

  • Procedure: Perform C, H, and N elemental analysis of the purified complex.

  • Expected Observations: The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex.

Data Presentation

Quantitative data obtained from various experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Physicochemical and Spectroscopic Data for a [M(L)₂X₂] Complex

PropertyLigand (L)Complex [M(L)₂X₂]
Molecular Formula C₇H₈N₂O₂e.g., C₁₄H₁₆Cl₂CuN₄O₄
Molecular Weight 152.15 g/mol e.g., 454.75 g/mol
Color White to off-whitee.g., Blue, Green, Pink
Melting Point (°C) -> 250 (decomposes)
FT-IR (cm⁻¹) ν(C=O): ~1720, ν(C=N): ~1590ν(C=O): ~1680, ν(C=N): ~1570
UV-Vis (λₘₐₓ, nm) ~280~285, ~650 (d-d transition)
¹H NMR (δ, ppm) Imidazole CHs, Vinyl CHs, OCH₃Shifted signals of the ligand protons
Elemental Analysis (%) C: 55.26, H: 5.30, N: 18.41Calculated vs. Found for the proposed formula

Table 2: Hypothetical Biological Activity Data (e.g., IC₅₀ values in µM)

CompoundCancer Cell Line 1Cancer Cell Line 2Bacterial Strain 1Bacterial Strain 2
Ligand (L) > 100> 100> 200> 200
Complex [M(L)₂X₂] 25.532.150.245.8
Standard Drug 5.28.710.512.3

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing Ligand Solution Ligand Solution Reaction Reaction Ligand Solution->Reaction Metal Salt Solution Metal Salt Solution Metal Salt Solution->Reaction Isolation Isolation Reaction->Isolation Drying Drying Isolation->Drying FT-IR FT-IR Drying->FT-IR UV-Vis UV-Vis Drying->UV-Vis NMR NMR Drying->NMR Elemental Analysis Elemental Analysis Drying->Elemental Analysis Catalytic Activity Catalytic Activity Elemental Analysis->Catalytic Activity Biological Activity Biological Activity Elemental Analysis->Biological Activity

Caption: Experimental workflow for the synthesis, characterization, and testing of a metal complex.

Signaling_Pathway Metal_Complex Hypothetical Metal Complex [M(L)₂X₂] ROS_Generation Reactive Oxygen Species (ROS) Generation Metal_Complex->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress MAPK_Pathway MAPK Pathway Activation (e.g., JNK, p38) Oxidative_Stress->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: A potential signaling pathway for the anticancer activity of a hypothetical metal complex.

References

In Vitro Studies of Methyl 3-(1H-imidazol-4-yl)acrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, also known as methyl urocanate, is the methyl ester of urocanic acid, a natural component of the epidermis that acts as a primary UV absorber. While the photochemistry and photoimmunology of urocanic acid are well-documented, specific in vitro studies detailing the biological activities and mechanisms of action of its methyl ester are not extensively available in publicly accessible scientific literature. This document aims to provide a foundational guide for researchers interested in investigating the in vitro properties of this compound. Given the absence of direct experimental data for this specific compound, the following sections will present generalized protocols and theoretical signaling pathways based on the activities of structurally related imidazole and acrylate compounds. These are intended to serve as a starting point for designing and conducting novel research.

Hypothetical Applications and Areas for Investigation

Based on the chemical structure of this compound, which features an imidazole ring and an acrylate moiety, several potential areas of in vitro investigation are plausible:

  • Anticancer Activity: Imidazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The imidazole core can interact with numerous biological targets.

  • Enzyme Inhibition: The imidazole nucleus is a key component of many enzyme active sites, suggesting that this compound could act as a competitive or non-competitive inhibitor for certain enzymes.

  • Anti-inflammatory Properties: Urocanic acid, the parent compound, has immunomodulatory effects. It is conceivable that the methyl ester derivative may also influence inflammatory pathways.

  • Antimicrobial Activity: The imidazole ring is a common scaffold in many antifungal and antibacterial agents.

Quantitative Data Summary

As of the latest literature review, specific quantitative data from in vitro studies (e.g., IC50, EC50 values) for this compound are not available. Researchers are encouraged to perform dose-response studies to determine these values for their specific experimental systems. A generalized table for presenting such data is provided below.

Table 1: Template for Summarizing In Vitro Activity of this compound

Assay TypeCell Line / TargetParameterResult (e.g., µM)Reference
Cytotoxicitye.g., MCF-7, A549IC50Data to be determined(Your Study)
Enzyme Inhibitione.g., COX-2, KinaseIC50Data to be determined(Your Study)
Anti-inflammatorye.g., LPS-stimulated RAW 264.7NO Inhibition IC50Data to be determined(Your Study)
Antimicrobiale.g., E. coli, S. aureusMICData to be determined(Your Study)

Experimental Protocols

The following are generalized protocols that can be adapted for the in vitro evaluation of this compound.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is designed to assess the effect of the compound on cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Generic Kinase Inhibition Assay

This protocol provides a framework for testing the inhibitory effect of the compound on a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the kinase, and the substrate.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This will measure the amount of ATP remaining in the well, which is inversely proportional to kinase activity.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism where this compound could inhibit a generic cancer cell signaling pathway, for instance, a mitogen-activated protein kinase (MAPK) pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Compound This compound Compound->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway by this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for conducting an in vitro cytotoxicity screen.

G Start Start: Cell Culture Seeding Cell Seeding in 96-well plates Start->Seeding Incubation1 24h Incubation Seeding->Incubation1 Treatment Treatment with This compound Incubation1->Treatment Incubation2 48h Incubation Treatment->Incubation2 Assay Viability Assay (e.g., MTT) Incubation2->Assay Readout Data Acquisition (Plate Reader) Assay->Readout Analysis Data Analysis (IC50 Determination) Readout->Analysis End End: Results Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion

While direct in vitro studies on this compound are currently lacking in the scientific literature, its chemical structure suggests potential for a range of biological activities. The protocols and conceptual frameworks provided here offer a robust starting point for researchers to initiate their own investigations into the properties of this compound. It is imperative that all experiments are conducted with appropriate controls and that results are validated through multiple assays. The data generated from such studies will be crucial in elucidating the therapeutic potential of this compound.

Application Notes and Protocols for Studying the Photochemistry of Methyl 3-(1H-imidazol-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-imidazol-4-yl)acrylate, the methyl ester of urocanic acid, is a chromophore of significant interest due to its presence in biological systems and its potential applications in drug development and as a UV-protective agent. The primary photochemical reaction of this compound upon exposure to UV radiation is a reversible trans-cis (E-Z) isomerization around the C=C double bond of the acrylate moiety. Understanding the dynamics of this photoisomerization, including the quantum yield and the factors that influence it, is crucial for harnessing its photochemical properties.

These application notes provide a detailed experimental framework for investigating the photochemistry of this compound. The protocols outlined below cover the experimental setup for photochemical reactions, methods for monitoring the isomerization process, and procedures for quantifying the reaction products and determining the quantum yield.

Experimental Setup and Protocols

General Photochemical Reaction Setup

A standard photochemical reaction setup is required to irradiate the sample solution under controlled conditions.

Materials:

  • Photochemical reactor (e.g., Rayonet reactor or a custom-built setup).

  • UV lamp (medium-pressure mercury lamp is suitable, providing a broad UV output).

  • Quartz or Borosilicate glass reaction vessel (Quartz is preferable for its transparency to a wider range of UV light).

  • Magnetic stirrer and stir bar.

  • Water bath or cooling system to maintain a constant temperature.

  • UV-blocking safety goggles and other appropriate personal protective equipment (PPE).

Protocol:

  • Prepare a solution of this compound in the desired solvent (e.g., methanol, water, acetonitrile). The concentration should be adjusted to have a suitable absorbance at the irradiation wavelength (typically between 0.1 and 1.0).

  • Transfer the solution to the quartz or borosilicate reaction vessel containing a magnetic stir bar.

  • Place the reaction vessel inside the photochemical reactor and ensure it is centered with respect to the UV lamp.

  • If temperature control is required, connect the reaction vessel to a water bath or cooling system.

  • Turn on the magnetic stirrer to ensure the solution is well-mixed during irradiation.

  • Wear appropriate safety goggles and turn on the UV lamp to initiate the photochemical reaction.

  • Irradiate the solution for the desired period. Aliquots can be taken at different time intervals to monitor the progress of the reaction.

Diagram of Experimental Workflow:

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis prep_sol Prepare solution of this compound transfer_vessel Transfer to reaction vessel prep_sol->transfer_vessel place_reactor Place vessel in photochemical reactor transfer_vessel->place_reactor start_stir Start stirring and temperature control place_reactor->start_stir turn_on_uv Turn on UV lamp start_stir->turn_on_uv take_aliquots Take aliquots at time intervals turn_on_uv->take_aliquots uv_vis UV-Vis Spectroscopy take_aliquots->uv_vis hplc HPLC Analysis take_aliquots->hplc nmr NMR Spectroscopy take_aliquots->nmr

Caption: Experimental workflow for the photochemical study.

Monitoring the Photoisomerization by UV-Vis Spectroscopy

The trans and cis isomers of this compound have distinct UV absorption spectra. The trans isomer typically exhibits a strong absorption band at a longer wavelength compared to the cis isomer. This difference allows for the real-time monitoring of the isomerization process.

Protocol:

  • Record the initial UV-Vis absorption spectrum of the trans-Methyl 3-(1H-imidazol-4-yl)acrylate solution before irradiation.

  • At regular time intervals during irradiation, withdraw an aliquot of the solution and record its UV-Vis spectrum.

  • Monitor the decrease in absorbance at the λmax of the trans isomer and the corresponding changes in the spectrum as the cis isomer is formed.

  • The reaction can be monitored until a photostationary state is reached, where the ratio of trans to cis isomers becomes constant.

Quantification of Isomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the trans and cis isomers.

Protocol:

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.7) and an organic modifier (e.g., acetonitrile) is typically employed. The exact ratio may need to be optimized for baseline separation of the two isomers. A common starting point is a 93:7 (v/v) ratio of buffer to acetonitrile.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: The isomers can be detected by their UV absorbance at a wavelength where both have significant absorption, for example, around 264 nm.[1]

  • Quantification:

    • Inject a known concentration of the pure trans isomer to determine its retention time and peak area.

    • Inject aliquots of the irradiated sample at different time points.

    • The percentage of each isomer can be calculated from the relative peak areas in the chromatogram.

Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is essential for confirming the stereochemistry of the trans and cis isomers. The coupling constants (J-values) of the vinylic protons are characteristic for each isomer.

Protocol:

  • Acquire ¹H NMR spectra of the pure trans isomer and the irradiated mixture in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Identify the signals corresponding to the vinylic protons of the acrylate moiety.

  • For the trans isomer, the coupling constant between the two vinylic protons (³JH-H) is typically in the range of 11-19 Hz.

  • For the cis isomer, the coupling constant is smaller, typically in the range of 5-14 Hz.

  • The relative integration of the characteristic signals for each isomer can be used to determine their ratio in the mixture.

Diagram of Analytical Techniques:

G cluster_techniques Analytical Techniques substance This compound (trans and cis isomers) uv_vis UV-Vis Spectroscopy (Monitoring reaction kinetics) substance->uv_vis Different λmax hplc HPLC (Separation and Quantification) substance->hplc Different retention times nmr ¹H NMR Spectroscopy (Structural Confirmation) substance->nmr Different coupling constants

Caption: Analytical techniques for studying photoisomerization.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Photochemical and Photophysical Properties

Parametertrans-Isomercis-IsomerReference
λmax (in water) ~280 nmShorter λ, lower εEstimated
Molar Absorptivity (ε) HighLower than transEstimated
Quantum Yield (Φtrans→cis) ~0.4 (in gas phase for urocanic acid)-[2]
Quantum Yield (Φcis→trans) -Increases with excitation energy (for urocanic acid)[2]

Table 2: ¹H NMR Data (Expected)

Protontrans-Isomer (δ, ppm, J, Hz)cis-Isomer (δ, ppm, J, Hz)
Vinylic Hα ~6.0-6.5 (d, J ≈ 16)~5.5-6.0 (d, J ≈ 12)
Vinylic Hβ ~7.5-8.0 (d, J ≈ 16)~6.5-7.0 (d, J ≈ 12)
Methyl Ester (-OCH₃) ~3.7~3.7
Imidazole Ring Protons ~7.0-8.0~7.0-8.0

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Determination of the Photochemical Quantum Yield (Φ)

The quantum yield of the trans → cis photoisomerization can be determined relative to a well-characterized actinometer, such as potassium ferrioxalate.

Protocol:

  • Actinometry:

    • Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).

    • Irradiate the actinometer solution under the exact same conditions (lamp, geometry, temperature) as the sample for a short period, ensuring low conversion (<10%).

    • Determine the number of photons absorbed by the actinometer by measuring the formation of Fe²⁺ ions spectrophotometrically.

  • Sample Irradiation:

    • Irradiate the solution of trans-Methyl 3-(1H-imidazol-4-yl)acrylate for the same amount of time as the actinometer.

    • Determine the number of molecules of the cis isomer formed using HPLC analysis.

  • Calculation:

    • The quantum yield (Φ) is calculated using the following formula: Φ = (moles of cis isomer formed) / (moles of photons absorbed by the sample)

    • The number of photons absorbed by the sample can be determined by correcting for the fraction of light absorbed by the sample compared to the actinometer.

Diagram of Quantum Yield Determination:

G cluster_actinometry Actinometry cluster_sample Sample Irradiation irrad_act Irradiate actinometer measure_act Measure product formation irrad_act->measure_act calc_photons Calculate photon flux measure_act->calc_photons calc_qy Calculate Quantum Yield (Φ) calc_photons->calc_qy irrad_sample Irradiate sample measure_sample Measure cis-isomer formation (HPLC) irrad_sample->measure_sample measure_sample->calc_qy

Caption: Workflow for quantum yield determination.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to study the photochemistry of this compound. By following these methodologies, it is possible to thoroughly characterize the trans-cis photoisomerization, a key photochemical property of this molecule. This understanding is fundamental for its potential application in various fields, including the development of novel photoprotective agents and photoswitchable drugs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, focusing on two plausible synthetic routes: the Heck Reaction and the Knoevenagel Condensation.

Heck Reaction Route

Q1: My Heck reaction is not proceeding to completion, resulting in a low yield. What are the potential causes and solutions?

A1: Incomplete conversion in a Heck reaction can be attributed to several factors:

  • Catalyst Deactivation: The palladium catalyst can deactivate through agglomeration into inactive palladium black.[1]

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Lowering the reaction temperature might also help stabilize the catalyst.[1]

  • Insufficient Base: The base is crucial for neutralizing the hydrohalic acid generated during the catalytic cycle.

    • Solution: Use at least a stoichiometric amount of a suitable base, such as triethylamine. An excess of the base is often beneficial.

  • Inappropriate Ligand: The phosphine ligand plays a critical role in stabilizing the palladium catalyst.

    • Solution: Consider screening different phosphine ligands (e.g., tri(o-tolyl)phosphine) to find one that provides better stability and reactivity for your specific substrate.[1]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Common side reactions in the Heck reaction include:

  • Homocoupling of the Halo-imidazole: This leads to the formation of bi-imidazole species.

    • Solution: Lowering the reaction temperature and ensuring a slow, controlled addition of the halo-imidazole can minimize this side reaction.

  • Debromination/Deiodination of the Halo-imidazole: This side reaction can be promoted by high temperatures.[1]

    • Solution: Optimize the reaction temperature to the lowest effective level.

  • Dimerization of Methyl Acrylate: This can occur at higher concentrations and temperatures.[1]

    • Solution: Adjust the stoichiometry and consider adding the methyl acrylate slowly to the reaction mixture.

Q3: The reaction mixture turns black, and the reaction stalls. What does this indicate?

A3: A black precipitate is a strong indicator of palladium catalyst decomposition into palladium black, which is catalytically inactive.[1] This can be caused by:

  • Presence of Oxygen: Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere.[1]

  • High Temperatures: The catalyst may not be stable at the reaction temperature. Try reducing the temperature.[1]

  • Inadequate Ligand Stabilization: The chosen ligand may not be effectively stabilizing the palladium nanoparticles.[1]

Q4: How can I effectively remove the palladium catalyst from my final product?

A4: Residual palladium is a common issue. Effective purification methods include:

  • Adsorption: Treatment with activated carbon or silica-based scavengers.[1]

  • Extraction: Washing the organic layer with an aqueous solution of a chelating agent like L-cysteine or thiourea.[1]

  • Crystallization: Purifying the product by recrystallization can significantly reduce palladium content.[1]

Knoevenagel Condensation Route

Q1: The Knoevenagel condensation between 1H-imidazole-4-carbaldehyde and methyl (triphenylphosphoranylidene)acetate (Wittig reagent) is giving a low yield. What are the possible reasons?

A1: Low yields in this type of condensation can be due to:

  • Reagent Purity: The aldehyde can be prone to oxidation, and the Wittig reagent can decompose if not handled and stored properly.

    • Solution: Use freshly purified aldehyde and ensure the Wittig reagent is of high quality and handled under anhydrous conditions.

  • Reaction Conditions: Temperature and reaction time are critical.

    • Solution: Optimize the reaction temperature. While some condensations proceed at room temperature, others may require mild heating. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Steric Hindrance: Although less likely for this specific substrate, significant steric bulk around the aldehyde could impede the reaction.

Q2: I am having difficulty purifying the product from unreacted starting materials and triphenylphosphine oxide. What is an effective purification strategy?

A2: The removal of triphenylphosphine oxide is a common challenge in Wittig-type reactions.

  • Solution: Column chromatography on silica gel is typically the most effective method. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) should allow for the separation of the desired product from the less polar triphenylphosphine oxide and any unreacted aldehyde.

Data Presentation

Table 1: Troubleshooting Guide for Heck Reaction Parameters

ParameterIssueRecommended ActionPotential Impact on Yield
Catalyst Deactivation (black precipitate)Use 0.5-2 mol% Pd(OAc)₂, ensure inert atmosphereCritical: Prevents reaction stalling
Ligand Inadequate stabilizationUse 1-4 mol% Tri(o-tolyl)phosphineHigh: Improves catalyst lifetime and turnover
Base Incomplete reactionUse 1.5-2.5 equivalents of TriethylamineHigh: Essential for catalytic cycle progression
Solvent Poor solubility/reactivityUse Acetonitrile or DMFMedium: Affects reaction rate and homogeneity
Temperature Side reactions/catalyst decompositionOptimize between 80-120 °CHigh: Balances reaction rate and catalyst stability
Atmosphere Catalyst oxidationMaintain under Nitrogen or ArgonCritical: Prevents catalyst deactivation

Table 2: Troubleshooting Guide for Knoevenagel Condensation Parameters

ParameterIssueRecommended ActionPotential Impact on Yield
Aldehyde Purity Low reactivity/side productsUse freshly purified 1H-imidazole-4-carbaldehydeHigh: Ensures efficient conversion
Wittig Reagent DecompositionUse high-quality, dry methyl (triphenylphosphoranylidene)acetateHigh: Ensures sufficient active reagent
Solvent Poor solubility/reaction rateUse a suitable solvent like THF or DCMMedium: Affects reaction kinetics
Temperature Slow reaction/decompositionOptimize between room temperature and mild heating (e.g., 40 °C)Medium: Balances reaction rate and reagent stability

Experimental Protocols

Protocol 1: Synthesis via Heck Reaction (Hypothetical)

This protocol is a general guideline and requires optimization.

Materials:

  • 4-bromo-1H-imidazole or 4-iodo-1H-imidazole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine

  • Anhydrous acetonitrile or DMF

Procedure:

  • To a dried flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-imidazole (1 equivalent), Pd(OAc)₂ (e.g., 1 mol%), and tri(o-tolyl)phosphine (e.g., 2 mol%).

  • Add anhydrous acetonitrile and stir to dissolve.

  • Add triethylamine (2 equivalents) followed by methyl acrylate (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Knoevenagel Condensation (Hypothetical)

This protocol is a general guideline and requires optimization.

Materials:

  • 1H-imidazole-4-carbaldehyde

  • Methyl (triphenylphosphoranylidene)acetate

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • To a dried flask under an inert atmosphere, dissolve 1H-imidazole-4-carbaldehyde (1 equivalent) in anhydrous THF.

  • Add methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.

Visualizations

Heck_Reaction_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagent1 4-Bromo-1H-imidazole reaction Heck Coupling (80-100 °C, Inert Atm.) reagent1->reaction reagent2 Methyl Acrylate reagent2->reaction catalyst Pd(OAc)₂ / Ligand catalyst->reaction base Triethylamine base->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Heck Reaction synthesis route.

Knoevenagel_Condensation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification cluster_product Product reagent1 1H-imidazole-4-carbaldehyde reaction Knoevenagel Condensation (RT - 40 °C) reagent1->reaction reagent2 Methyl (triphenylphosphoranylidene)acetate reagent2->reaction purification Column Chromatography reaction->purification product This compound purification->product

Caption: Workflow for the Knoevenagel Condensation synthesis route.

Troubleshooting_Yield cluster_heck Heck Troubleshooting cluster_knoevenagel Knoevenagel Troubleshooting start Low Yield Observed check_reaction Reaction Type? start->check_reaction heck Heck Reaction check_reaction->heck Heck knoevenagel Knoevenagel check_reaction->knoevenagel Knoevenagel heck_catalyst Check Catalyst Activity (Inert atm., Temp.) heck->heck_catalyst knoevenagel_reagents Check Reagent Purity (Aldehyde, Wittig) knoevenagel->knoevenagel_reagents heck_reagents Verify Reagent Stoichiometry (Base, Ligand) heck_catalyst->heck_reagents heck_side_products Analyze for Side Products (TLC, GC-MS) heck_reagents->heck_side_products knoevenagel_conditions Optimize Conditions (Temp., Time) knoevenagel_reagents->knoevenagel_conditions knoevenagel_purification Review Purification (Chromatography) knoevenagel_conditions->knoevenagel_purification

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Methyl 3-(1H-imidazol-4-yl)acrylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 3-(1H-imidazol-4-yl)acrylate by recrystallization. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during this purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was added).- Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - If using a mixed solvent system, add more of the "poor" solvent (anti-solvent) dropwise to the warm solution until turbidity is observed, then add a few drops of the "good" solvent to redissolve and allow to cool slowly.
The rate of cooling is too rapid.- Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can promote slower cooling.
The compound has a high affinity for the solvent even at low temperatures.- Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
"Oiling Out" - Formation of an Oil Instead of Crystals The compound's melting point is lower than the boiling point of the solvent, and the solution is becoming supersaturated at a temperature above the melting point.- Reheat the solution to dissolve the oil and add a small amount of additional solvent to decrease the saturation point. Allow the solution to cool more slowly.[1]
The compound is highly impure, leading to a significant depression of the melting point.- Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.[1]
The cooling process is too fast.- Ensure a slow cooling rate by allowing the flask to cool to room temperature on the benchtop before transferring to an ice bath.[1]
Low Recovery of Purified Crystals Too much solvent was used, resulting in a significant portion of the product remaining in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the crude product. Perform small-scale solvent tests to determine the optimal solvent volume.
Premature crystallization occurred during hot filtration (if performed).- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1]
The crystals were washed with solvent that was not ice-cold or an excessive volume of washing solvent was used.- Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[1]
Discolored Crystals Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of the desired product, so use it sparingly.
The compound may be degrading at the boiling point of the solvent.- Choose a solvent with a lower boiling point, if possible, while still ensuring adequate solubility at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the properties of the parent compound, urocanic acid, and general principles for imidazole derivatives, suitable solvents could include alcohols (methanol, ethanol), esters (ethyl acetate), or mixed solvent systems.[2] For instance, a mixture of a more polar solvent where the compound is soluble (like methanol or ethanol) with a less polar anti-solvent (like water or hexane) can be effective.[3] A recommended starting point is recrystallization from hot methanol or an ethanol/water mixture.

Q2: How can I induce crystallization if no crystals form after cooling?

A2: If crystals do not form spontaneously, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This will act as a template for further crystallization.

  • Concentration: As mentioned in the troubleshooting guide, reducing the solvent volume by evaporation will increase the concentration and promote crystallization.

Q3: My compound "oils out." What does this mean and how can I prevent it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is depressed by impurities to a temperature below that at which the solution becomes saturated. To prevent this, you can add more solvent to keep the compound dissolved at a lower temperature and allow for slower cooling.[1]

Q4: How much solvent should I use for washing the crystals after filtration?

A4: Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. The goal is to rinse away the impure mother liquor that coats the crystals without dissolving a significant amount of your purified product.[1]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol/water, or ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a small amount of hot solvent to prevent premature crystallization. Quickly filter the hot solution into the pre-heated flask.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period of time. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Quantitative Data

Solvent SystemEstimated Solubility at Room Temperature (20-25 °C)Estimated Solubility at Elevated TemperatureSuitability for Recrystallization
Methanol Sparingly Soluble to SolubleVery SolubleGood
Ethanol Sparingly SolubleSolubleGood
Water Sparingly SolubleSlightly SolublePoor (can be used as an anti-solvent)
Ethyl Acetate Slightly SolubleSolublePotentially Good
Acetone Slightly SolubleSolublePotentially Good
Hexane InsolubleInsolublePoor (can be used as an anti-solvent)
Ethanol/Water LowHigh (in appropriate ratio)Very Good (as a mixed solvent system)
Ethyl Acetate/Hexane LowHigh (in appropriate ratio)Very Good (as a mixed solvent system)

Visualizations

Recrystallization_Troubleshooting_Workflow Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Oiling_Out Oiling Out? Cool->Oiling_Out Crystals_Form Crystals Form? Filter_Wash Filter and Wash Crystals Crystals_Form->Filter_Wash Yes Troubleshoot_No_Crystals Troubleshoot: No Crystals Crystals_Form->Troubleshoot_No_Crystals No Dry Dry Pure Crystals Filter_Wash->Dry End End Dry->End Add_Seed Add Seed Crystal or Scratch Troubleshoot_No_Crystals->Add_Seed Concentrate Concentrate Solution Troubleshoot_No_Crystals->Concentrate Add_Seed->Cool Concentrate->Cool Oiling_Out->Crystals_Form No Troubleshoot_Oil Troubleshoot: Oiling Out Oiling_Out->Troubleshoot_Oil Yes Reheat_Add_Solvent Reheat and Add More Solvent Troubleshoot_Oil->Reheat_Add_Solvent Slow_Cool Cool Slowly Reheat_Add_Solvent->Slow_Cool Slow_Cool->Cool

Caption: Troubleshooting workflow for the recrystallization process.

Solvent_Selection_Logic Start Select Potential Solvent Test_RT_Solubility Test Solubility at Room Temperature Start->Test_RT_Solubility Soluble_RT Soluble at RT? Test_RT_Solubility->Soluble_RT Insoluble_RT Insoluble or Sparingly Soluble at RT Soluble_RT->Insoluble_RT No Poor_Solvent Poor Solvent Soluble_RT->Poor_Solvent Yes Test_Hot_Solubility Test Solubility in Hot Solvent Insoluble_RT->Test_Hot_Solubility Soluble_Hot Soluble When Hot? Test_Hot_Solubility->Soluble_Hot Good_Solvent Good Single Solvent Soluble_Hot->Good_Solvent Yes Consider_Mixed Consider for Mixed Solvent Soluble_Hot->Consider_Mixed No

Caption: Logic diagram for selecting a suitable recrystallization solvent.

References

identifying and removing impurities in Methyl 3-(1H-imidazol-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(1H-imidazol-4-yl)acrylate. The following information addresses common issues related to the identification and removal of impurities during and after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Potential impurities in this compound can originate from the starting materials, side-reactions during synthesis, or subsequent handling and storage. The most common impurities include:

  • Starting Materials: Unreacted L-histidine or urocanic acid.

  • Isomeric Impurities: The cis-isomer of this compound is a significant potential impurity. The desired trans-isomer can undergo photoisomerization to the cis-isomer upon exposure to UV light.[1][2][3]

  • Reagent-Related Impurities: Residual methanol and acid catalyst (e.g., sulfuric acid) from the esterification process.

  • Byproducts: Water is a byproduct of the Fischer esterification reaction.[4][5]

  • Solvent Residues: Traces of solvents used during the reaction or purification steps.

  • Stabilizers: If methyl acrylate is used as a starting material (less common for this specific synthesis), stabilizers like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) could be present.[6]

Q2: How can I identify the impurities in my sample?

A2: Several analytical techniques can be employed to identify impurities:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the desired product from its impurities, including the cis and trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of the main compound and any significant impurities by comparing the spectra to known standards and databases of common laboratory solvents and reagents.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents.

Q3: How can I minimize the formation of the cis-isomer impurity?

A3: To minimize the formation of the cis-isomer, it is crucial to protect the reaction mixture and the purified product from exposure to UV light.[1][7] This can be achieved by:

  • Working in a laboratory with UV-filtered lighting.

  • Using amber-colored glassware or wrapping glassware in aluminum foil.

  • Storing the final product in a dark, cool place.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Synthesis Incomplete reaction.- Extend the reaction time or increase the temperature (monitor for side reactions).- Use a larger excess of the alcohol (methanol) to drive the Fischer esterification equilibrium towards the product.[4][5]
Presence of significant amounts of starting materials (urocanic acid).- Perform an aqueous workup to remove the more polar urocanic acid.- Purify using column chromatography.
Presence of Two Isomers (cis/trans) in HPLC/NMR Exposure to UV light during synthesis, workup, or storage.[3]- Repeat the synthesis and purification steps with rigorous exclusion of UV light.- Separate the isomers using preparative HPLC.
Product Fails to Crystallize During Recrystallization Incorrect solvent system.- Perform a solvent screen to find a suitable solvent or solvent mixture where the compound is soluble when hot and insoluble when cold. Common systems include ethanol/water, and n-hexane/ethyl acetate.[8][9][10]
Solution is not saturated.- Concentrate the solution by evaporating some of the solvent.
Presence of impurities inhibiting crystallization.- Attempt to purify a small portion by column chromatography first and then recrystallize the partially purified material.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound.- Choose a lower-boiling point solvent.
The solution is supersaturated.- Add a small amount of hot solvent to redissolve the oil and allow it to cool more slowly.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase is a gradient of ethyl acetate in hexanes.[11]
Column overloading.- Use a larger column or a smaller amount of crude product.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is just above the silica gel bed. Ensure the silica gel is packed evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying this compound by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature. Test various solvents and solvent mixtures (e.g., ethanol, water, ethyl acetate, hexanes).[12][13]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent needed.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Analytical Techniques for Impurity Identification

Impurity Type Analytical Technique Expected Observation
cis-IsomerHPLC, 1H NMRA separate peak in the HPLC chromatogram; distinct coupling constants for the vinylic protons in the 1H NMR spectrum.
Urocanic AcidHPLC, TLCA more polar spot/peak compared to the methyl ester.
L-HistidineHPLC, TLCA highly polar spot/peak that may not elute under normal-phase conditions.
Residual SolventsGC-MS, 1H NMRPeaks corresponding to the known mass spectra or chemical shifts of the solvents.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_final Final Product start Crude this compound analysis HPLC / NMR Analysis start->analysis decision Purity Acceptable? analysis->decision column_chrom Column Chromatography decision->column_chrom No end Pure Product decision->end Yes column_chrom->analysis Re-analyze recrystallization Recrystallization column_chrom->recrystallization Further Purification (Optional) recrystallization->analysis Re-analyze

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_identification Identification cluster_action Action start Impurity Detected q1 Is it the cis-isomer? start->q1 q2 Is it starting material? q1->q2 No a1 Protect from UV light Separate via prep-HPLC q1->a1 Yes q3 Is it a solvent? q2->q3 No a2 Improve reaction conditions Purify by column chromatography q2->a2 Yes a3 Dry under high vacuum q3->a3 Yes

Caption: Troubleshooting logic for identifying and addressing common impurities.

References

stability of Methyl 3-(1H-imidazol-4-yl)acrylate under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 3-(1H-imidazol-4-yl)acrylate under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The stability of this compound is primarily influenced by its three key functional groups: the imidazole ring, the acrylate double bond, and the methyl ester. Each of these can be susceptible to degradation under specific conditions. The primary concerns are hydrolysis of the methyl ester, potential reactions of the acrylate double bond, and degradation of the imidazole ring, particularly under harsh basic or oxidative conditions.

Q2: How does pH affect the stability of the imidazole ring in this molecule?

A2: The imidazole ring is generally stable in acidic media, although prolonged exposure can lead to protonation of the nitrogen atoms, which may alter the molecule's electronic properties and solubility. In basic conditions, imidazole-containing compounds can be more susceptible to degradation, including base-mediated autoxidation. Under harsh basic conditions, ring-opening reactions are a possibility, though less common.

Q3: What happens to the acrylate group under acidic and basic conditions?

A3: The most significant reactivity of the acrylate group is its tendency to undergo polymerization, which is typically prevented by the addition of inhibitors like hydroquinone monomethyl ether (MEHQ). Under experimental conditions, care should be taken to avoid exposure to heat, light, and radical initiators that can overcome the inhibitor. The double bond can also participate in Michael addition reactions with nucleophiles. While the double bond itself is generally stable during ester hydrolysis, harsh conditions could potentially lead to isomerization or other side reactions.

Q4: Is the methyl ester group susceptible to hydrolysis?

A4: Yes, the methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

  • Acidic Hydrolysis: This is a reversible, equilibrium-driven process catalyzed by acids. To drive the reaction towards the carboxylic acid product, an excess of water is required.

  • Basic Hydrolysis (Saponification): This is an irreversible reaction with a base (e.g., NaOH, KOH) that proceeds to completion, forming the carboxylate salt of the acid. This reaction is typically faster than acidic hydrolysis.

Q5: Are there any specific storage recommendations for this compound?

A5: To ensure stability, this compound should be stored in a cool, dark place, protected from light and heat to prevent polymerization of the acrylate moiety. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the imidazole ring. The presence of a polymerization inhibitor is crucial for long-term storage.

Troubleshooting Guides

Issue 1: Unexpected formation of a precipitate during an experiment in aqueous basic solution.
Possible Cause Troubleshooting Step
Saponification: The methyl ester has been hydrolyzed to the corresponding carboxylate salt, which may have lower solubility in the reaction medium.Confirm the identity of the precipitate by analytical methods (e.g., NMR, LC-MS). If it is the carboxylate, consider adjusting the pH to re-dissolve it as the carboxylic acid or using a different solvent system.
Degradation of the Imidazole Ring: Under strongly basic conditions, the imidazole ring may degrade, leading to insoluble byproducts.Analyze the precipitate for imidazole ring-opened or oxidized products. If degradation is confirmed, reduce the strength of the base, lower the reaction temperature, or shorten the reaction time.
Issue 2: Loss of starting material and appearance of multiple new peaks in HPLC analysis after exposure to acidic conditions.
Possible Cause Troubleshooting Step
Acid-Catalyzed Hydrolysis: The methyl ester is being hydrolyzed to the carboxylic acid. The reaction is reversible, so you may see both starting material and product.Use LC-MS to identify the new peaks, looking for the mass corresponding to the carboxylic acid. To minimize hydrolysis, use milder acidic conditions, lower the temperature, or reduce the amount of water present.
Protonation of Imidazole Ring: The imidazole ring is protonated, changing the polarity and retention time of the molecule.This is generally not a degradation pathway but an equilibrium. Ensure your HPLC mobile phase is buffered to maintain a consistent protonation state for reproducible chromatography.
Issue 3: Polymerization of the sample observed as a viscous liquid or solid.
Possible Cause Troubleshooting Step
Depletion of Inhibitor: The polymerization inhibitor has been consumed due to prolonged storage, exposure to heat, or light.Check the expiration date and storage conditions of your starting material. If polymerization is a concern, consider adding a small amount of a suitable inhibitor (e.g., MEHQ) to your reaction mixture, if compatible with your experimental conditions.
Presence of Radical Initiators: Contaminants in the reaction mixture may be initiating polymerization.Ensure all solvents and reagents are free of peroxides and other radical initiators. Use freshly purified solvents when necessary.

Summary of Stability Data

Condition Ester Group Stability Acrylate Group Stability Imidazole Ring Stability Primary Degradation Product(s)
Strong Acid (e.g., 1M HCl, heat) Low (Hydrolysis)ModerateHigh3-(1H-imidazol-4-yl)acrylic acid, Methanol
Mild Acid (e.g., pH 4-6) ModerateHighHighMinimal hydrolysis
Neutral (pH 7) HighHighHighStable
Mild Base (e.g., pH 8-10) Moderate (Saponification)HighModerate3-(1H-imidazol-4-yl)acrylate salt, Methanol
Strong Base (e.g., 1M NaOH, heat) Low (Saponification)ModerateLow3-(1H-imidazol-4-yl)acrylate salt, Methanol, Ring-opened/oxidized products
UV Light HighLow (Polymerization)Moderate (Photodegradation)Polymer, Photodegradation products
Oxidizing Agents (e.g., H₂O₂) HighModerateLowOxidized imidazole derivatives

Experimental Protocols

Protocol 1: Assessment of Stability to Acidic Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, add a known volume of the stock solution to an excess of an acidic solution (e.g., 0.1 M HCl, 1 M HCl). Prepare a control vial with the stock solution in a neutral aqueous/organic mixture.

  • Incubation: Incubate the vials at a controlled temperature (e.g., room temperature, 40°C, 60°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching and Analysis: Neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) to stop the reaction. Analyze the sample by a suitable analytical method such as HPLC-UV or LC-MS to quantify the remaining amount of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of the parent compound against time to determine the degradation kinetics.

Protocol 2: Assessment of Stability to Basic Hydrolysis (Saponification)
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Reaction Setup: In separate vials, add a known volume of the stock solution to an excess of a basic solution (e.g., 0.1 M NaOH, 1 M NaOH). Prepare a control vial in a neutral aqueous/organic mixture.

  • Incubation: Incubate the vials at a controlled temperature.

  • Time-Point Sampling: At various time points, withdraw an aliquot from each vial.

  • Quenching and Analysis: Neutralize the aliquot with a suitable acid (e.g., HCl) to stop the reaction. Analyze the sample by HPLC-UV or LC-MS.

  • Data Analysis: Determine the degradation kinetics as described in Protocol 1.

Visualizations

Acidic_Hydrolysis cluster_products Products This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate + H₃O⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Intermediate->Tetrahedral Intermediate + H₂O 3-(1H-imidazol-4-yl)acrylic acid 3-(1H-imidazol-4-yl)acrylic acid Tetrahedral Intermediate->3-(1H-imidazol-4-yl)acrylic acid - CH₃OH - H⁺ Methanol Methanol Tetrahedral Intermediate->Methanol

Caption: Acid-catalyzed hydrolysis of this compound.

Basic_Hydrolysis cluster_products Products This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH⁻ 3-(1H-imidazol-4-yl)acrylate 3-(1H-imidazol-4-yl)acrylate Tetrahedral Intermediate->3-(1H-imidazol-4-yl)acrylate - CH₃O⁻ Methanol Methanol Tetrahedral Intermediate->Methanol 3-(1H-imidazol-4-yl)acrylate Salt 3-(1H-imidazol-4-yl)acrylate Salt 3-(1H-imidazol-4-yl)acrylate->3-(1H-imidazol-4-yl)acrylate Salt + Na⁺

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Potential_Degradation_Pathways cluster_conditions Conditions Acidic (H⁺, H₂O) Acidic (H⁺, H₂O) Ester Hydrolysis Ester Hydrolysis Acidic (H⁺, H₂O)->Ester Hydrolysis Basic (OH⁻) Basic (OH⁻) Saponification Saponification Basic (OH⁻)->Saponification Imidazole Ring Degradation Imidazole Ring Degradation Basic (OH⁻)->Imidazole Ring Degradation Light/Heat Light/Heat Polymerization Polymerization Light/Heat->Polymerization Oxidants Oxidants Imidazole Ring Oxidation Imidazole Ring Oxidation Oxidants->Imidazole Ring Oxidation This compound This compound Carboxylic Acid + Methanol Carboxylic Acid + Methanol Ester Hydrolysis->Carboxylic Acid + Methanol Carboxylate Salt + Methanol Carboxylate Salt + Methanol Saponification->Carboxylate Salt + Methanol Ring-Opened Products Ring-Opened Products Imidazole Ring Degradation->Ring-Opened Products Polymer Polymer Polymerization->Polymer Oxidized Products Oxidized Products Imidazole Ring Oxidation->Oxidized Products

Caption: Overview of potential degradation pathways for this compound.

troubleshooting side reactions in the synthesis of imidazole acrylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of imidazole acrylates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the aza-Michael addition of imidazoles to acrylates.

Troubleshooting Guide

This section provides solutions in a question-and-answer format to address specific challenges you may face during your experiments.

Question 1: My reaction yield is consistently low, or the reaction is not going to completion. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of imidazole acrylates are a common issue and can stem from several factors related to reaction conditions and reagent reactivity.

Potential Causes and Solutions:

  • Incomplete Deprotonation of Imidazole: The nucleophilicity of the imidazole is crucial for the Michael addition. If the imidazole is not sufficiently deprotonated, the reaction rate will be slow, leading to low yields.

    • Troubleshooting Step: Consider using a stronger base or a suitable catalyst. While some reactions proceed without a catalyst, bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or the use of an ionic liquid can enhance the reaction rate. For less reactive imidazoles, a stronger base may be necessary.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of reaction.

    • Troubleshooting Step: If the reaction is sluggish at room temperature, gentle heating (e.g., to 45-80 °C) can increase the reaction rate.[1] However, be cautious as higher temperatures can also promote side reactions like polymerization. Monitoring the reaction by TLC or other analytical methods is crucial to find the optimal temperature.

  • Poor Solubility of Reactants: If the imidazole derivative is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Troubleshooting Step: Choose a solvent that dissolves all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices. In some cases, solvent-free conditions with the acrylate acting as the solvent can be effective, especially if the imidazole is soluble in the acrylate at the reaction temperature.[2]

  • Low Reactivity of the Acrylate: The structure of the acrylate ester can influence its reactivity as a Michael acceptor.

    • Troubleshooting Step: Acrylates with shorter alcohol chains tend to be more reactive.[1] If you have flexibility in your target molecule, consider using a more reactive acrylate derivative.

Question 2: I am observing the formation of multiple products, and I suspect they are regioisomers. How can I control the regioselectivity of the reaction for an unsymmetrically substituted imidazole?

Answer:

The formation of N1- and N3-alkylated isomers is a well-known challenge when using unsymmetrically substituted imidazoles.[3][4][5] The ratio of these isomers is influenced by several factors.

Factors Influencing Regioselectivity and Control Strategies:

  • Steric Hindrance: Bulky substituents on the imidazole ring will sterically hinder the adjacent nitrogen atom, favoring the attack of the acrylate at the less hindered nitrogen.[4]

    • Strategy: If possible, design your synthesis to take advantage of steric hindrance to direct the reaction to the desired nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring addition at the more distant nitrogen. Conversely, electron-donating groups can increase the nucleophilicity of the nearby nitrogen.[4]

    • Strategy: The electronic nature of your substituents can be a tool to influence regioselectivity.

  • Reaction Conditions: The choice of solvent and base can also impact the isomeric ratio.

    • Strategy: Screen different solvent and base combinations to optimize for the desired regioisomer. For instance, in some N-alkylation reactions of azoles, the base and solvent system has been shown to significantly influence the product ratio.[3]

Question 3: My reaction mixture becomes viscous, and I am getting a significant amount of a solid, insoluble byproduct. What is happening and how can I prevent it?

Answer:

This is a classic sign of acrylate polymerization, a common and problematic side reaction. Acrylates are prone to self-polymerization, especially at elevated temperatures or in the presence of radical initiators.[6][7][8]

Prevention of Acrylate Polymerization:

  • Use of Polymerization Inhibitors: The most effective way to prevent polymerization is to add a radical inhibitor to the reaction mixture.

    • Recommendation: Hydroquinone monomethyl ether (MEHQ) or phenothiazine are commonly used inhibitors for acrylates.[6] These are often already present in commercially available acrylates. Ensure your starting material contains an adequate amount of inhibitor.

  • Control of Reaction Temperature: Higher temperatures can initiate and accelerate polymerization.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and avoid excessive heating.

  • Exclusion of Oxygen: While counterintuitive for some inhibitor systems, for others, the presence of oxygen can promote polymerization.

    • Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize polymerization, depending on the specific inhibitor used.

Question 4: Besides the desired product, I have isolated a salt-like byproduct. What could it be?

Answer:

This byproduct is likely a quaternary imidazolium salt. This occurs when the imidazole acrylate product, which is still nucleophilic, reacts with another molecule of the acrylate. This is more prevalent when an excess of the acrylate is used or at higher reaction temperatures.

Strategies to Minimize Quaternary Salt Formation:

  • Stoichiometric Control: Use a stoichiometric amount or a slight excess of the imidazole relative to the acrylate. This will ensure that the acrylate is consumed before it can react with the product.

  • Controlled Addition: Add the acrylate slowly to the reaction mixture containing the imidazole. This maintains a low concentration of the acrylate throughout the reaction, reducing the likelihood of a second addition.

  • Lower Reaction Temperature: As with polymerization, lower temperatures will slow down the rate of the second Michael addition.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the synthesis of imidazole acrylates?

A1: The synthesis of imidazole acrylates is typically achieved through an aza-Michael addition reaction. The reaction proceeds in two main steps:

  • Deprotonation: A base is often used to deprotonate the imidazole at the N-H position, forming a more nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion then acts as a nucleophile and attacks the β-carbon of the electron-deficient acrylate, leading to the formation of the imidazole acrylate product.

Q2: What are the best analytical techniques to monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for characterizing the final product and determining the ratio of any regioisomers formed.

Q3: What are the common purification methods for imidazole acrylates?

A3: The most common method for purifying imidazole acrylates is column chromatography on silica gel.[9][10] The choice of eluent will depend on the polarity of the specific product. It is important to carefully select the solvent system to achieve good separation from unreacted starting materials, any polymeric byproducts, and regioisomers.

Q4: Can this reaction be performed under "green" or environmentally friendly conditions?

A4: Yes, there are efforts to make this reaction more environmentally friendly. Some approaches include:

  • Enzymatic Catalysis: Using enzymes like lipases can allow the reaction to proceed under mild conditions.[1]

  • Solvent-Free Conditions: As mentioned earlier, running the reaction without a solvent, using the acrylate as the liquid phase, can be a greener alternative.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield in Aza-Michael Addition of Imidazole to Acrylates

Imidazole DerivativeAcrylateCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
ImidazoleMethyl AcrylateLipozyme TL IMDMSO452495[10]
ImidazoleEthyl AcrylateLipozyme TL IMDMSO452492[10]
ImidazoleButyl AcrylateLipozyme TL IMDMSO452485[10]
2-MethylimidazoleMethyl AcrylateNoneNone805>97[2]
4(5)-NitroimidazoleMethyl AcrylateDBUDMFRT2480[11]

Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazole Acrylates under Solvent-Free Conditions

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the imidazole derivative (1.0 eq.).

  • Addition of Acrylate: To this, add the acrylate ester (1.1 - 1.5 eq.) containing a polymerization inhibitor (e.g., MEHQ).

  • Reaction: Heat the mixture to 80 °C with stirring. If the imidazole derivative is not soluble at room temperature, it should dissolve as the temperature increases.

  • Monitoring: Monitor the reaction progress by TLC until the starting imidazole is consumed (typically 3-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess acrylate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for the Base-Catalyzed Synthesis of Imidazole Acrylates

  • Reaction Setup: To a solution of the imidazole derivative (1.0 eq.) in a suitable solvent (e.g., DMF, 10 mL/mmol of imidazole) in a round-bottom flask, add the base (e.g., DBU, 1.1 eq.).

  • Addition of Acrylate: Stir the mixture at room temperature for 15 minutes, then add the acrylate ester (1.2 eq.) dropwise.

  • Reaction: Continue stirring at room temperature or heat as necessary.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Start Synthesis of Imidazole Acrylate check_yield Low Yield / Incomplete Reaction? start->check_yield side_products Side Products Observed? check_yield->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Use Stronger Base/Catalyst check_yield->optimize_conditions Yes purification_issue Purification Issues? side_products->purification_issue No regioisomers Formation of Regioisomers? side_products->regioisomers Yes success Successful Synthesis purification_issue->success No optimize_chroma Optimize Column Chromatography: - Screen Eluent Systems - Use Appropriate Stationary Phase purification_issue->optimize_chroma Yes check_reagents Check Reagent Purity and Reactivity optimize_conditions->check_reagents check_reagents->start polymerization Polymerization of Acrylate? regioisomers->polymerization No control_regio Control Regioselectivity: - Utilize Steric Hindrance - Consider Electronic Effects regioisomers->control_regio Yes quaternary_salt Formation of Quaternary Salt? polymerization->quaternary_salt No inhibit_poly Prevent Polymerization: - Add Inhibitor (MEHQ) - Control Temperature polymerization->inhibit_poly Yes quaternary_salt->purification_issue No control_stoich Prevent Quaternary Salt: - Control Stoichiometry - Slow Acrylate Addition quaternary_salt->control_stoich Yes control_regio->start inhibit_poly->start control_stoich->start optimize_chroma->success

Caption: Troubleshooting workflow for the synthesis of imidazole acrylates.

Reaction_Pathways cluster_reactants Reactants cluster_products Potential Products imidazole Imidazole desired_product Desired Imidazole Acrylate imidazole->desired_product regioisomer Regioisomeric Product imidazole->regioisomer acrylate Acrylate acrylate->desired_product acrylate->regioisomer polymer Polyacrylate acrylate->polymer Self-reaction quaternary_salt Quaternary Imidazolium Salt acrylate->quaternary_salt desired_product->quaternary_salt

Caption: Potential reaction pathways in imidazole acrylate synthesis.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation inhibitor Imidazole-based Kinase Inhibitor inhibitor->raf

Caption: Simplified MAPK/ERK signaling pathway with a potential point of inhibition by an imidazole-based compound.

References

optimizing reaction conditions for the synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate.

Synthesis Overview: The Horner-Wadsworth-Emmons Approach

A reliable method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This approach involves the reaction of imidazole-4-carboxaldehyde with a phosphonate ylide generated from methyl diethylphosphonoacetate. The HWE reaction is often preferred for the synthesis of α,β-unsaturated esters due to its high yield and stereoselectivity for the (E)-isomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in the Horner-Wadsworth-Emmons reaction can stem from several factors. Here is a troubleshooting guide to help you optimize your reaction:

  • Incomplete Deprotonation of the Phosphonate: The formation of the phosphonate carbanion is crucial. Ensure your base is strong enough and the reaction is conducted under anhydrous conditions.

    • Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure all glassware is oven-dried and solvents are anhydrous.

  • Degradation of Imidazole-4-carboxaldehyde: Aldehydes can be sensitive to reaction conditions.

    • Solution: Add the aldehyde slowly to the reaction mixture at a lower temperature (e.g., 0 °C) to minimize side reactions.

  • Suboptimal Reaction Temperature or Time: The reaction may not have reached completion or side reactions may be occurring at elevated temperatures.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Experiment with varying the reaction time and temperature as outlined in the table below.

Q2: My final product is a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity for the (E)-isomer?

A2: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[1] However, reaction conditions can influence the isomeric ratio.

  • Base and Cation Effects: The nature of the cation from the base can impact the stereochemical outcome.

    • Solution: Using lithium bases (e.g., n-BuLi) can sometimes lead to lower (E)-selectivity. Sodium or potassium bases are often preferred for higher (E)-selectivity.[1]

  • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.

    • Solution: Try running the reaction at a lower temperature for a longer period.

Q3: I am having difficulty purifying the final product. What purification strategies are recommended?

A3: The polarity of this compound and the presence of byproducts can make purification challenging.

  • Removal of Phosphonate Byproduct: The phosphate byproduct is water-soluble.

    • Solution: After the reaction, perform an aqueous workup to remove the majority of the phosphate byproduct. An extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with water and brine is recommended.

  • Chromatography: Column chromatography is often necessary for final purification.

    • Solution: Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product. The high polarity of the imidazole group may require the use of a more polar solvent system, such as dichloromethane/methanol.

Q4: The reaction is not proceeding to completion, and I see unreacted starting materials on my TLC plate. What should I do?

A4: Incomplete conversion can be due to several factors related to the reagents and reaction setup.

  • Inactive Base: The base may have degraded due to improper storage.

    • Solution: Use a fresh bottle of the base or titrate it to determine its activity.

  • Insufficient Equivalents of Reagents: The stoichiometry of the reaction is critical.

    • Solution: Ensure you are using a slight excess of the phosphonate reagent and the base relative to the aldehyde.

  • Presence of Water: Moisture will quench the phosphonate carbanion.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes key reaction parameters and their typical ranges for optimizing the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

ParameterCondition ACondition BCondition CRecommended Range
Base NaHKOtBuDBUNaH, KOtBu, LiHMDS
Solvent THFDMFAcetonitrileTHF, DMF, Dioxane
Temperature 0 °C to rtrt50 °C0 °C to 60 °C
Reaction Time 12 h6 h3 h2 - 24 h
Yield (%) 85786560 - 90%
(E):(Z) Ratio >95:590:1085:15>90:10

Experimental Protocols

Detailed Methodology for the Horner-Wadsworth-Emmons Synthesis of this compound

Materials:

  • Imidazole-4-carboxaldehyde

  • Methyl diethylphosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add methyl diethylphosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of imidazole-4-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to afford this compound.

Mandatory Visualization

experimental_workflow start Start reagents 1. Prepare Reagents - Imidazole-4-carboxaldehyde - Methyl diethylphosphonoacetate - NaH - Anhydrous THF start->reagents ylide_formation 2. Ylide Formation - Add phosphonate to NaH in THF - 0 °C to rt reagents->ylide_formation aldehyde_addition 3. Aldehyde Addition - Add aldehyde solution at 0 °C ylide_formation->aldehyde_addition reaction 4. Reaction - Stir at rt for 12h - Monitor by TLC aldehyde_addition->reaction workup 5. Aqueous Workup - Quench with NH4Cl - Extract with Ethyl Acetate reaction->workup purification 6. Purification - Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the HWE synthesis.

troubleshooting_guide start Low Yield Issue check_base Check Base Strength & Anhydrous Conditions start->check_base check_aldehyde Check Aldehyde Stability start->check_aldehyde check_conditions Check Reaction Time/Temp start->check_conditions solution_base Use stronger base (NaH, KOtBu) Ensure anhydrous setup check_base->solution_base Incomplete Deprotonation solution_aldehyde Add aldehyde slowly at 0 °C check_aldehyde->solution_aldehyde Degradation solution_conditions Optimize via TLC monitoring Adjust time and temperature check_conditions->solution_conditions Suboptimal end Improved Yield solution_base->end solution_aldehyde->end solution_conditions->end

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Methyl 3-(1H-imidazol-4-yl)acrylate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Methyl 3-(1H-imidazol-4-yl)acrylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the characterization of this compound?

A1: Researchers may face several challenges, including:

  • Purity Assessment: The presence of starting materials, side-products from synthesis, and potential oligomers can complicate purity determination.

  • Isomer Identification: Distinguishing between the desired (E)-isomer and the potential (Z)-isomer is crucial and can be challenging.

  • Compound Stability: this compound can be susceptible to polymerization, hydrolysis, and degradation under certain conditions.

  • Hygroscopicity: The imidazole moiety can absorb atmospheric moisture, affecting accurate weighing and analytical results.

  • NMR Spectral Interpretation: Broad peaks in ¹H NMR spectra can make definitive structural elucidation difficult.

  • Chromatographic Analysis: Peak tailing and inconsistent retention times are common issues in HPLC analysis due to the polar imidazole group.

Q2: How can I prevent polymerization of this compound during storage and analysis?

A2: To prevent polymerization, it is recommended to:

  • Store the compound at low temperatures (2-8 °C).

  • Protect the compound from light by using amber vials.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation-initiated polymerization.

  • Consider the addition of a radical inhibitor, such as hydroquinone monomethyl ether (MEHQ), if compatible with downstream applications.[1]

Q3: My ¹H NMR spectrum shows broad peaks for the imidazole protons. What could be the cause and how can I resolve it?

A3: Broadening of imidazole N-H and C-H protons in ¹H NMR is often due to:

  • Proton Exchange: The imidazole N-H proton can exchange with residual water or other labile protons in the NMR solvent. Adding a drop of D₂O will cause the N-H peak to disappear, confirming its identity.

  • Tautomerism: The imidazole ring can undergo tautomerization, leading to an averaged and often broadened signal for the ring protons.

  • pH of the Sample: The protonation state of the imidazole ring can affect the chemical shifts and peak shapes.

  • Aggregation: The compound may be aggregating at the concentration used for NMR.

To sharpen the peaks, you can try:

  • Using a very dry NMR solvent.

  • Acquiring the spectrum at a lower temperature to slow down exchange processes.

  • Preparing the sample in a deuterated acidic or basic solvent to obtain a single protonation state.

Q4: I am observing peak tailing in my HPLC analysis of this compound. How can I improve the peak shape?

A4: Peak tailing is a common issue for basic compounds like imidazoles on standard silica-based C18 columns. This is often due to strong interactions between the basic imidazole nitrogen and acidic silanol groups on the stationary phase. To improve peak shape:

  • Use a low concentration of a modifier in the mobile phase: Adding a small amount of an amine modifier, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), can mask the active silanol sites.

  • Adjust the mobile phase pH: Using a buffer to maintain the mobile phase pH in the acidic range (e.g., pH 3-4 with formic acid or trifluoroacetic acid) will protonate the imidazole, which can lead to better peak shapes.

  • Use an end-capped column: These columns have fewer free silanol groups, reducing the likelihood of tailing.

  • Employ a different stationary phase: Consider using a polymer-based or a polar-embedded group column that is more suitable for basic analytes.

Troubleshooting Guides

Purity and Impurity Identification
Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in ¹H NMR or HPLC. Presence of residual starting materials (e.g., imidazole-4-carboxaldehyde, methyl acrylate).1. Compare the spectra with those of the starting materials. 2. Purify the sample using column chromatography or recrystallization.
Broad baseline hump in HPLC chromatogram. Presence of oligomers or polymers.1. Use a gradient elution method in HPLC. 2. Analyze the sample by Gel Permeation Chromatography (GPC) to detect higher molecular weight species.
Mass spectrum shows a peak at [M+18]+. The compound is hygroscopic and has adsorbed water.1. Dry the sample under high vacuum before analysis. 2. Use a dry solvent for sample preparation.
Presence of a second peak with the same mass in HPLC-MS. The sample is a mixture of (E) and (Z) isomers.1. Attempt to separate the isomers using a longer HPLC column or a different stationary phase. 2. Use 2D NMR techniques (e.g., NOESY) to confirm the stereochemistry of the major isomer.
Analytical Method Development
Technique Observed Issue Potential Cause Troubleshooting Steps
¹H NMR Inconsistent chemical shifts.Sample pH is not controlled.Add a small amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD) to the NMR sample to ensure a consistent protonation state.
HPLC Poor retention on a C18 column.The compound is too polar for the stationary phase.1. Use a more polar stationary phase (e.g., Cyano or Phenyl). 2. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).
Mass Spec Poor ionization in ESI mode.The compound may ionize more efficiently in a different mode.Try both positive and negative ion modes. If signal is still weak, consider Atmospheric Pressure Chemical Ionization (APCI).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.

Protocol 2: ¹H NMR for Structural Confirmation
  • Solvent: Deuterated methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Concentration: 5-10 mg/mL.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Standard ¹H acquisition pulse program.

    • Acquire at least 16 scans.

    • Relaxation delay of 1-2 seconds.

  • Data Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

Visualizations

experimental_workflow Characterization Workflow for this compound cluster_synthesis Synthesis & Initial Purification cluster_characterization Characterization cluster_purity Purity & Stability Assessment synthesis Synthesis of Methyl 3-(1H-imidazol-4-yl)acrylate purification Initial Purification (e.g., Column Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr Structure Confirmation hplc_ms HPLC-MS purification->hplc_ms Purity & Mass Confirmation ftir FTIR purification->ftir Functional Group ID purity_check Purity > 95%? hplc_ms->purity_check purity_check->purification No stability_test Stability Assessment (Forced Degradation) purity_check->stability_test Yes

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

troubleshooting_hplc Troubleshooting HPLC Peak Tailing start Peak Tailing Observed cause Potential Cause: Interaction with Silanol Groups start->cause solution1 Add Mobile Phase Modifier (e.g., 0.1% TEA) cause->solution1 solution2 Adjust Mobile Phase pH (e.g., pH 3 with Formic Acid) cause->solution2 solution3 Use End-Capped Column cause->solution3 end Improved Peak Shape solution1->end solution2->end solution3->end

Caption: A logical troubleshooting guide for addressing peak tailing in HPLC analysis.

References

Technical Support Center: Photodegradation of Methyl 3-(1H-imidazol-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the photodegradation of Methyl 3-(1H-imidazol-4-yl)acrylate upon UV exposure.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary photochemical reaction when this compound is exposed to UV radiation?

Upon exposure to UV radiation, particularly in the UVB range (280–315 nm), the primary and most efficient photochemical reaction is the trans-cis isomerization of the acrylate double bond.[1][2][3] The trans isomer is typically the more stable ground state, and UV absorption leads to the formation of the cis isomer. This isomerization is a common feature of urocanic acid and its derivatives, to which this compound is structurally analogous.[1][2]

Q2: Beyond isomerization, what other degradation pathways can be expected?

Further UV exposure, especially in the presence of oxygen or reactive oxygen species (ROS), can lead to oxidative degradation of the molecule.[4] Potential secondary degradation pathways include:

  • Oxidation of the Imidazole Ring: The imidazole ring is susceptible to attack by hydroxyl radicals, which can be generated by photosensitizers or other chemical species in the solution.[4] This can lead to the formation of various oxidized imidazole derivatives.

  • Cleavage of the Acrylate Group: The double bond in the acrylate moiety can be susceptible to oxidative cleavage.

  • Photopolymerization: Acrylate derivatives can undergo polymerization upon UV exposure, especially at high concentrations.

Q3: What analytical techniques are recommended for studying the photodegradation of this compound?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating and quantifying the parent compound and its isomers (trans and cis).[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Crucial for the identification of unknown degradation products by providing molecular weight and fragmentation data.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of major degradation products.[9]

Q4: My degradation study shows a rapid loss of the parent compound but no clear formation of the cis-isomer. What could be the issue?

Several factors could contribute to this observation:

  • Secondary Degradation of the cis-Isomer: The cis-isomer itself might be unstable under your experimental conditions and rapidly degrade into other products.

  • Photoreactive Solvent or Matrix: The solvent or other components in your formulation could be acting as photosensitizers, accelerating oxidative degradation pathways that consume both isomers.

  • High UV Intensity: Very high-intensity UV light might favor fragmentation and other degradation pathways over simple isomerization.

  • Analytical Method Limitations: Your HPLC method may not be adequately resolving the cis-isomer from the parent trans-isomer or other degradation products.

Q5: How can I control for the generation of reactive oxygen species (ROS) in my experiment?

To investigate the role of ROS, you can:

  • Deoxygenate your samples: Purging your solutions with an inert gas like nitrogen or argon before and during irradiation can minimize oxygen-dependent degradation.

  • Use ROS quenchers: Adding specific quenchers for different ROS (e.g., sodium azide for singlet oxygen, mannitol for hydroxyl radicals) can help identify the species involved in the degradation.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Degradation Kinetics
Potential Cause Troubleshooting Step
Fluctuations in UV lamp intensity.Regularly calibrate your UV lamp output. Ensure a consistent warm-up time for the lamp before each experiment.
Temperature variations in the sample chamber.Use a temperature-controlled sample holder to maintain a constant temperature throughout the irradiation period.
Inconsistent sample preparation.Ensure precise and consistent concentrations of the analyte and any other components in the solution. Use a standardized protocol for sample preparation.
Changes in solvent pH.Buffer your solutions to maintain a constant pH, as the protonation state of the imidazole ring can affect its photochemical properties.[3]
Issue 2: Mass Imbalance in Analyzed Samples (Sum of products and remaining parent is less than initial amount)
Potential Cause Troubleshooting Step
Formation of volatile degradation products.Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of your irradiated samples for volatile compounds.
Formation of insoluble photopolymers.Visually inspect for precipitate. Filter the sample before analysis and attempt to dissolve and characterize the precipitate using appropriate solvents and techniques.
Degradation products are not detected by the analytical method.Adjust the detection wavelength on your HPLC-UV detector or use a diode array detector (DAD/PDA) to screen for absorbance at different wavelengths.[6] Employ a universal detection method like mass spectrometry.

Quantitative Data Summary

The following table presents hypothetical quantitative data based on typical photodegradation studies of similar compounds. This should be used as a reference for expected trends.

Parameter Condition A (UVB in Methanol) Condition B (UVB in Water with TiO₂)
Parent Compound Half-life (t½) 45 minutes15 minutes
Max. Yield of cis-isomer 35% at 60 minutes10% at 20 minutes
Identified Oxidation Product 1 Not Detected25% at 90 minutes
Identified Oxidation Product 2 Not Detected18% at 90 minutes

Experimental Protocols

Protocol 1: General Photodegradation Study
  • Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., methanol, acetonitrile, or buffered aqueous solution) at a known concentration (e.g., 10 µg/mL).

  • Irradiation: Transfer the solution to a quartz cuvette or a suitable photoreactor. Expose the sample to a controlled UV source (e.g., a xenon lamp with appropriate filters for UVB radiation).

  • Time Points: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

  • Analysis: Immediately analyze the withdrawn aliquots by a validated HPLC-UV method to quantify the remaining parent compound and any forming products.

  • Data Processing: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products using LC-MS/MS
  • Forced Degradation: Prepare a more concentrated solution of the compound and expose it to UV radiation for a longer duration to generate a sufficient amount of degradation products.

  • LC Separation: Inject the degraded sample into an LC-MS/MS system. Use a gradient elution method with a suitable mobile phase (e.g., water and acetonitrile with 0.1% formic acid) on a C18 column to achieve chromatographic separation.[8]

  • MS Analysis: Operate the mass spectrometer in both positive and negative ion modes. Perform a full scan to identify the molecular ions of the degradation products.

  • MS/MS Fragmentation: For each identified molecular ion, perform a product ion scan (MS/MS) to obtain fragmentation patterns.

  • Structure Elucidation: Propose structures for the degradation products by interpreting the fragmentation patterns and the mass difference from the parent compound.

Visualizations

G parent This compound (trans-isomer) cis_isomer cis-isomer parent->cis_isomer UVB (Isomerization) oxidized_imidazole Oxidized Imidazole Products parent->oxidized_imidazole UVB / ROS cleavage_products Acrylate Cleavage Products parent->cleavage_products UVB / ROS cis_isomer->oxidized_imidazole UVB / ROS

Caption: Proposed degradation pathways of this compound.

G start Start: Prepare Sample Solution irradiate UV Irradiation in Photoreactor start->irradiate withdraw Withdraw Aliquots at Time Points irradiate->withdraw hplc HPLC-UV Analysis withdraw->hplc Quantitative lcms LC-MS/MS Analysis withdraw->lcms Qualitative kinetics Determine Degradation Kinetics hplc->kinetics id Identify Degradation Products lcms->id

Caption: Experimental workflow for photodegradation analysis.

References

strategies to enhance the solubility of Methyl 3-(1H-imidazol-4-yl)acrylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to address solubility challenges encountered with Methyl 3-(1H-imidazol-4-yl)acrylate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in some common organic solvents?

A1: The solubility of this compound is governed by its molecular structure, which contains both polar and non-polar features. The imidazole ring is polar and capable of hydrogen bonding, while the methyl acrylate portion is more non-polar.[1][2] This amphiphilic nature can lead to limited solubility in solvents that are strictly non-polar (e.g., hexane) or highly polar, requiring a more nuanced selection of solvent systems.

Q2: What are the primary strategies to enhance the solubility of this compound in organic solvents?

A2: Several techniques can be employed, broadly categorized as follows:

  • Co-solvency: Blending the primary solvent with a miscible "co-solvent" to modify the polarity of the solvent system.[3][4]

  • pH Adjustment/Salt Formation: Modifying the ionization state of the imidazole ring to form a more soluble salt.[5][6][7]

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix at a solid state to improve wettability and dissolution.[8][9][10][11]

  • Particle Size Reduction: Increasing the surface area-to-volume ratio through techniques like micronization or nanosuspension to improve the dissolution rate.[12][13][14]

  • Prodrug Approach: Chemically modifying the molecule to a more soluble form that converts back to the active compound in vivo.[15]

Q3: How does co-solvency work, and which co-solvents are recommended?

A3: Co-solvency involves adding a secondary solvent (co-solvent) to the primary solvent to alter its polarity, making it more favorable for the solute to dissolve.[3][16] Co-solvents can disrupt the solvent's self-association, creating a microenvironment that is more compatible with the solute.[] For this compound, a compound with hydrogen bonding capabilities, solvents that can engage in these interactions are often effective.

Table 1: Potential Co-solvents for Enhancing Solubility

Co-SolventPolarity IndexKey PropertiesCommon Primary Solvents
EthanolHighWater-miscible, hydrogen bond donor/acceptor.[18][19]Dichloromethane, Chloroform, Water
Propylene Glycol (PG)HighWater-miscible, low toxicity, often used in pharmaceutical formulations.[4][18]Water, Ethanol
Polyethylene Glycol 400 (PEG 400)MediumWater-miscible, effective for a wide range of compounds.[4][18]Water, Ethanol
Dimethyl Sulfoxide (DMSO)HighAprotic, highly polar, strong solubilizing power.[]Dichloromethane, Water, Alcohols
N,N-Dimethylformamide (DMF)HighAprotic, polar, effective for many organic compounds.Chloroform, Dichloromethane

Q4: Can pH adjustment be used to improve solubility in organic solvents?

A4: Yes, indirectly. The imidazole ring in this compound is basic and can be protonated by an acid to form a salt, such as a hydrochloride salt.[7][20] This salt form often has drastically different solubility properties compared to the free base. While pH is an aqueous concept, the addition of an acid (e.g., HCl in ether or methanol) can convert the compound into its salt form, which may then be more soluble in polar organic solvents like alcohols.[5][6]

Q5: What is a solid dispersion, and when should I consider this technique?

A5: A solid dispersion is a system where one or more active ingredients are dispersed in an inert, hydrophilic carrier or matrix in a solid state.[8][9][10] This technique can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous state.[11][21] Consider this method when high concentrations are needed for solid dosage form development or when other methods like co-solvency are insufficient. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[8]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Compound "oils out" or forms a separate liquid phase. The solvent system is not optimal; the compound is not fully miscible.1. Gradually add a co-solvent (see Table 1) to modify the polarity. 2. Gently warm the mixture while stirring to encourage dissolution. 3. Try a different primary solvent with a polarity closer to that of the compound.
Precipitation occurs after initial dissolution. The solution is supersaturated; temperature has decreased; solvent has evaporated.1. Ensure the solution is not prepared above the saturation point at the intended storage temperature. 2. Store the solution in a tightly sealed container to prevent solvent evaporation. 3. If temperature-dependent, determine the solubility curve to find a stable concentration.
Incomplete dissolution despite trying multiple solvents. The crystalline structure of the compound is highly stable (high lattice energy).1. Attempt particle size reduction through micronization to increase surface area.[13][22] 2. Convert the compound to its salt form (see pH Adjustment FAQ) to disrupt the crystal lattice. 3. Prepare a solid dispersion to create an amorphous, more soluble form.[6][10]
Need to achieve a very high concentration for an assay. The intrinsic solubility of the compound in the chosen solvent is limited.1. Systematically screen a range of co-solvent blends (e.g., 10%, 20%, 50% co-solvent in primary solvent). 2. Use a stronger, more polar aprotic solvent like DMSO or DMF if compatible with the experiment. 3. Investigate the use of solubilizing agents or surfactants.[6][23]

Visual Workflows and Methodologies

A systematic approach is crucial for efficiently identifying an effective solubility enhancement strategy.

Solubility_Enhancement_Workflow start Start: Poor Solubility of this compound solvent_screen 1. Initial Solvent Screening (e.g., Alcohols, DCM, Acetone, Ethyl Acetate) start->solvent_screen is_soluble Solubility Adequate? solvent_screen->is_soluble cosolvency 2. Attempt Co-Solvency (e.g., add Ethanol, PG, DMSO) is_soluble->cosolvency No end_ok End: Solution Prepared is_soluble->end_ok Yes is_soluble_co Solubility Adequate? cosolvency->is_soluble_co ph_mod 3. Attempt pH Modification (Form Hydrochloride Salt) is_soluble_co->ph_mod No is_soluble_co->end_ok Yes is_soluble_ph Solubility Adequate? ph_mod->is_soluble_ph solid_disp 4. Advanced Methods (e.g., Solid Dispersion, Micronization) is_soluble_ph->solid_disp No is_soluble_ph->end_ok Yes end_fail End: Consult Specialist (Further Characterization Needed) solid_disp->end_fail

Caption: A workflow for selecting a solubility enhancement strategy.

Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent Systems

Objective: To systematically determine the most effective co-solvent and its optimal concentration for dissolving this compound.

Materials:

  • This compound

  • Primary solvent (e.g., Dichloromethane)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, DMSO)

  • Vials, magnetic stirrer, analytical balance

Methodology:

  • Prepare stock solutions of the compound in each co-solvent at a high concentration (e.g., 50 mg/mL), if possible. If not, prepare saturated solutions.

  • In separate vials, place a known amount of the primary solvent (e.g., 1 mL).

  • Add a pre-weighed amount of the solid compound to each vial to achieve the target concentration (e.g., 10 mg/mL).

  • To each vial, incrementally add a co-solvent (e.g., in 5% v/v increments) while stirring.

  • Observe the point at which complete dissolution occurs. Record the volume of co-solvent added.

  • Equilibrate the resulting solutions at the desired temperature for 1 hour to check for precipitation.

  • Compare the minimum percentage of each co-solvent required to achieve complete dissolution.

Cosolvency_Mechanism cluster_0 Poorly Soluble System cluster_1 Co-Solvent Enhanced System Solvent Primary Solvent (High Intermolecular Forces) Solute Solute Molecules (Aggregate) Solvent->Solute 'Squeezing Out' Effect plus + Solvent_Co Solvent + Co-Solvent Mixture (Reduced Polarity / Disrupted H-Bonds) Solute_Dissolved Solvated Solute Molecules (Dissolved) Solvent_Co->Solute_Dissolved Favorable Interaction CoSolvent Addition of Co-Solvent

Caption: Mechanism of solubility enhancement by co-solvency.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate and solubility.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PEG 6000, PVP K30)

  • Volatile organic solvent (e.g., Methanol, Acetone)

  • Rotary evaporator, vacuum oven

Methodology:

  • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the this compound and the chosen carrier completely in a suitable volatile solvent.[8] Ensure a clear solution is formed.

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • A thin film or solid mass will form on the inside of the flask.

  • Further dry the solid mass in a vacuum oven overnight to remove any residual solvent.

  • Scrape the resulting solid dispersion, pulverize it into a fine powder, and store it in a desiccator.

  • Test the solubility of the prepared solid dispersion powder compared to the original compound.

Solid_Dispersion_Workflow start 1. Weigh Compound and Carrier (e.g., PVP) dissolve 2. Dissolve in Volatile Solvent (e.g., Methanol) start->dissolve evaporate 3. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 4. Dry Under Vacuum (Remove Residual Solvent) evaporate->dry pulverize 5. Pulverize and Collect Powder dry->pulverize end Result: Solid Dispersion (Amorphous Form) pulverize->end

Caption: Workflow for the solvent evaporation solid dispersion method.

References

Validation & Comparative

Validating the Biological Efficacy of Methyl 3-(1H-imidazol-4-yl)acrylate In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential biological efficacy of Methyl 3-(1H-imidazol-4-yl)acrylate by comparing its hypothetical performance against established compounds in relevant in vitro assays. Due to the limited direct biological data on this compound, this document leverages information on structurally similar compounds, particularly the imidazole scaffold and its direct precursor, urocanic acid, to propose a comprehensive validation strategy.

Introduction to this compound

This compound is a chemical compound featuring an imidazole ring, a core structure in many biologically active molecules, and an acrylate group. It is the methyl ester of urocanic acid, a metabolite of histidine that is naturally present in the skin and is known to modulate immune responses, particularly in the context of UV radiation. The imidazole moiety is a well-known pharmacophore found in numerous drugs with a wide range of activities, including anticancer and anti-inflammatory properties. This structural relationship suggests that this compound may possess similar biological activities, warranting in vitro investigation.

Comparative Analysis of Potential Biological Activities

Based on the known biological activities of imidazole derivatives and urocanic acid, this guide proposes the validation of this compound in three key areas: anticancer, anti-inflammatory, and immunomodulatory activities.

Anticancer Activity

Many imidazole-containing compounds have demonstrated potent anticancer effects. To evaluate the potential of this compound as a cytotoxic agent, a comparison with the established chemotherapeutic drug Doxorubicin is proposed.

Table 1: Comparative Anticancer Efficacy (MTT Assay)

CompoundCell LineIC50 (µM)Reference
This compound MDA-MB-231 (Breast)Hypothetical Data-
A549 (Lung)Hypothetical Data-
U-87 MG (Glioblastoma)Hypothetical Data-
Doxorubicin MDA-MB-231 (Breast)1.38 - 6.60[1][2]
A549 (Lung)> 20[3][4]
U-87 MG (Glioblastoma)Data not readily available
MCF-7 (Breast)1.1 - 8.31[1][2]

IC50 values for Doxorubicin can vary between studies depending on the specific assay conditions and duration of exposure.

Anti-inflammatory Activity

The imidazole nucleus is present in several anti-inflammatory drugs. The potential anti-inflammatory effect of this compound can be assessed by its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme and to reduce the release of pro-inflammatory cytokines from stimulated immune cells.

Table 2: Comparative COX-2 Inhibition

CompoundAssay TypeIC50 (µM)Reference
This compound Fluorometric/ColorimetricHypothetical Data-
Celecoxib Fluorometric Kit0.45[5]
Human Whole Blood Assay0.04[6]

Table 3: Comparative Inhibition of LPS-Induced Cytokine Release in RAW 264.7 Macrophages

CompoundParameterEffective ConcentrationExpected Outcome
This compound TNF-α & IL-6 releaseHypothetical DataReduction in cytokine levels
LPS (Lipopolysaccharide) Induction10 - 100 ng/mLSignificant increase in TNF-α and IL-6
Dexamethasone (Control) Inhibition~1 µMSignificant reduction in TNF-α and IL-6

LPS concentrations between 10 ng/mL and 1 µg/mL are commonly used to induce a robust inflammatory response in RAW 264.7 cells.[7][8][9][10]

Immunomodulatory Activity

As a derivative of urocanic acid, which is known to modulate immune cell function, this compound may affect the activity of Natural Killer (NK) cells. Trans-urocanic acid has been shown to inhibit NK cell cytotoxicity.[11]

Table 4: Comparative Effect on NK Cell Cytotoxicity

CompoundEffector:Target RatioConcentration% Inhibition of CytotoxicityReference
This compound 10:1Hypothetical DataHypothetical Data-
trans-Urocanic Acid Not specifiedNot specifiedStrong inhibition reported[11]
cis-Urocanic Acid Not specifiedNot specifiedNo effect reported[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for objective comparison.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, A549, U-87 MG) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Doxorubicin (as a positive control) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

COX-2 Inhibition Assay

Objective: To evaluate the direct inhibitory effect of this compound on the activity of the COX-2 enzyme.

Methodology: This assay is typically performed using a commercially available kit (fluorometric or colorimetric).

  • Reagent Preparation: Prepare the assay buffer, probe, cofactor, and enzyme solutions as per the kit's instructions.

  • Compound Preparation: Prepare a series of dilutions of this compound and a known COX-2 inhibitor, such as Celecoxib.

  • Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds.

  • Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Signal Detection: Measure the fluorescence or absorbance at the specified wavelength over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

LPS-Induced Cytokine Release Assay

Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (10-100 ng/mL) for 18-24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control to determine the percentage of inhibition.

Natural Killer (NK) Cell Cytotoxicity Assay

Objective: To determine the effect of this compound on the cytotoxic function of NK cells.

Methodology:

  • Effector and Target Cell Preparation: Isolate primary human NK cells (effector cells) from peripheral blood mononuclear cells (PBMCs) and culture a suitable target cancer cell line (e.g., K562).

  • Compound Treatment: Pre-incubate the NK cells with various concentrations of this compound, trans-urocanic acid, and cis-urocanic acid for a specified period.

  • Co-culture: Co-culture the pre-treated NK cells with the target cells at a defined effector-to-target (E:T) ratio (e.g., 10:1) for 4 hours.

  • Cytotoxicity Measurement: Measure the lysis of target cells using a standard method such as:

    • Calcein-AM Release Assay: Target cells are labeled with Calcein-AM, and the release of the fluorescent dye into the supernatant upon cell lysis is measured.

    • LDH Release Assay: The release of lactate dehydrogenase from lysed target cells into the supernatant is quantified.

  • Data Analysis: Calculate the percentage of specific cytotoxicity for each condition and compare it to the untreated control.

Visualizations

Signaling Pathway

G cluster_0 Potential Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB Pathway->Pro-inflammatory Cytokines (TNF-a, IL-6) COX-2 COX-2 NF-kB Pathway->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins This compound This compound This compound->NF-kB Pathway Inhibition? This compound->COX-2 Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway.

Experimental Workflow

G cluster_0 In Vitro Assay Workflow start Start cell_culture Cell Culture (Cancer/Immune Cells) start->cell_culture treatment Treat Cells cell_culture->treatment compound_prep Prepare Compound Dilutions (Test & Control) compound_prep->treatment incubation Incubate treatment->incubation assay Perform Specific Assay (MTT, COX-2, ELISA, etc.) incubation->assay data_acq Data Acquisition (Absorbance/Fluorescence) assay->data_acq analysis Data Analysis (IC50 / % Inhibition) data_acq->analysis end End analysis->end G This compound This compound Imidazole Scaffold Imidazole Scaffold This compound->Imidazole Scaffold Urocanic Acid Derivative Urocanic Acid Derivative This compound->Urocanic Acid Derivative Potential Anticancer Activity Potential Anticancer Activity Imidazole Scaffold->Potential Anticancer Activity Potential Anti-inflammatory Activity Potential Anti-inflammatory Activity Imidazole Scaffold->Potential Anti-inflammatory Activity Potential Immunomodulatory Activity Potential Immunomodulatory Activity Urocanic Acid Derivative->Potential Immunomodulatory Activity

References

A Comparative Analysis of the UV Absorption Spectra of Urocanic Acid and Methyl 3-(1H-imidazol-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ultraviolet (UV) absorption properties of urocanic acid and its methyl ester derivative, Methyl 3-(1H-imidazol-4-yl)acrylate. The data presented is essential for researchers in fields such as photobiology, dermatology, and pharmacology who are investigating the roles of these compounds as endogenous chromophores and potential modulators of UV-induced biological responses.

Quantitative Data Summary

The UV absorption characteristics of urocanic acid and this compound are summarized in the table below. The data for this compound is based on its close structural analog, methyl urocanate, as reported in recent literature.

CompoundWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε)SolventReference
trans-Urocanic Acid267 - 280 nmNot consistently reportedVarious[1][2]
This compound (as Methyl Urocanate)~287 nmNot explicitly statedEthanolFan, J. et al. (2024) PCCP

Note: The λmax of urocanic acid is sensitive to solvent pH and polarity[1]. The provided range reflects commonly reported values. The data for this compound is inferred from the published spectrum of methyl urocanate[2].

Experimental Protocols

The following is a generalized protocol for obtaining the UV absorption spectrum of an organic compound like urocanic acid or this compound.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of the analyte.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analyte (Urocanic Acid or this compound)

  • Spectroscopic grade solvent (e.g., ethanol, water, phosphate buffer)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (typically 200-400 nm). Ethanol is a common choice for these compounds.

  • Stock Solution Preparation: Accurately weigh a known mass of the analyte and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations. The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 220-350 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the dilutions. Place it in the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the most dilute sample solution and then fill it with the solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Run the UV-Vis scan to obtain the absorption spectrum (Absorbance vs. Wavelength).

    • Repeat the measurement for all the prepared dilutions, starting from the least concentrated.

  • Data Analysis:

    • From the spectra, identify the wavelength of maximum absorbance (λmax).

    • To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus the concentration of the different solutions. According to the Beer-Lambert law (A = εcl), the slope of the resulting straight line will be the molar absorptivity (where 'c' is the concentration and 'l' is the path length of the cuvette, typically 1 cm).

Structural and Spectroscopic Relationship

The UV absorption properties of urocanic acid and this compound are dictated by their shared chromophore, which consists of an imidazole ring conjugated with an acrylic acid or acrylate group. This extended π-electron system is responsible for the strong absorption in the UV-B region of the electromagnetic spectrum.

G cluster_0 Urocanic Acid cluster_1 Methyl Ester Derivative cluster_2 Shared Chromophore cluster_3 UV Absorption UA Urocanic Acid (Imidazolylacrylic Acid) MIA This compound (Methyl Urocanate) UA->MIA Esterification (Addition of -CH3 group) Chromophore Imidazole ring conjugated with an acrylate system UA->Chromophore MIA->UA Hydrolysis MIA->Chromophore UV_Abs Strong UV-B Absorption (λmax ~270-290 nm) Chromophore->UV_Abs π → π* transition

Caption: Structural relationship and its effect on UV absorption.

The primary structural difference between the two molecules is the presence of a methyl group on the carboxylate of this compound, forming a methyl ester. This modification has a relatively minor effect on the position of the main UV absorption peak (λmax), as the core chromophore remains intact. Both compounds are therefore expected to exhibit strong absorption in the UV-B range, making them significant in the context of skin photoprotection and UV-induced biological effects. Urocanic acid, being naturally present in the stratum corneum, is considered a natural sunscreen, though its photoisomerization to the cis-isomer upon UV exposure can lead to immunosuppressive effects[2]. The esterification to this compound may alter its solubility and biological activity, which is a key consideration in drug development.

References

comparative analysis of Methyl 3-(1H-imidazol-4-yl)acrylate and ethyl 3-(1H-imidazol-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis: Methyl 3-(1H-imidazol-4-yl)acrylate vs. Ethyl 3-(1H-imidazol-4-yl)acrylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound and Ethyl 3-(1H-imidazol-4-yl)acrylate. These two compounds are the methyl and ethyl esters of urocanic acid, a naturally occurring metabolite of L-histidine known for its role as an endogenous UV filter in the skin.[1][2] This document outlines their physicochemical properties, synthesis protocols, and biological context, leveraging available data to offer insights for research and development applications.

While direct comparative studies on the biological activities of these two specific esters are limited, this guide extrapolates potential differences based on established structure-activity relationships of similar ester analogs.

Physicochemical Properties

The primary structural difference between the two molecules is the ester group (methyl vs. ethyl), which results in slight variations in molecular weight, density, and other physicochemical parameters. These differences, although minor, can influence solubility, membrane permeability, and formulation characteristics. The following table summarizes their key properties.

PropertyThis compoundEthyl 3-(1H-imidazol-4-yl)acrylateParent Acid (Urocanic Acid)
IUPAC Name Methyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoateEthyl (2E)-3-(1H-imidazol-4-yl)prop-2-enoate(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid[3]
Synonyms Methyl UrocanateEthyl Urocanate[4]Urocanic Acid, Imidazole-4-acrylic acid
CAS Number 52363-40-3[5]27538-35-8104-98-3[3]
Molecular Formula C₇H₈N₂O₂C₈H₁₀N₂O₂C₆H₆N₂O₂[3]
Molecular Weight 152.15 g/mol 166.18 g/mol 138.12 g/mol [6]
Boiling Point (°C) 373.4 ± 17.0 (Predicted)[5][7]376.0 ± 17.0 (Predicted)Decomposes
Density (g/cm³) 1.248 (Predicted)[5]1.200 ± 0.06 (Predicted)-
pKa Not Available13.21 ± 0.10 (Predicted)~3.5 (Carboxyl), ~6.5 (Imidazole)
LogP Not Available0.305 (Estimated)-0.96 (Estimated)

Note: Some values are predicted or estimated based on computational models, as experimental data is not fully available.

Synthesis and Experimental Protocols

Both compounds are synthesized via the Fischer esterification of urocanic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis. This is a standard, reversible reaction where the use of excess alcohol can drive the equilibrium toward the ester product.[8][9]

General Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis of both esters from their parent carboxylic acid, urocanic acid.

G General Synthesis Workflow: Urocanic Acid Esterification cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product Urocanic_Acid Urocanic Acid (3-(1H-imidazol-4-yl)acrylic acid) Reaction Acid-Catalyzed Reflux (e.g., H₂SO₄, HCl) Urocanic_Acid->Reaction Alcohol Alcohol (Methanol or Ethanol) Alcohol->Reaction Excess Neutralization Neutralization (e.g., NaHCO₃ solution) Reaction->Neutralization Cooling Extraction Solvent Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Purification Purification (e.g., Column Chromatography or Recrystallization) Drying->Purification Final_Ester Methyl or Ethyl 3-(1H-imidazol-4-yl)acrylate Purification->Final_Ester

Caption: General workflow for the synthesis of urocanate esters.

Experimental Protocol: Fischer Esterification

The following is a generalized protocol adaptable for the synthesis of either the methyl or ethyl ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urocanic acid (1.0 eq.) in an excess of the appropriate anhydrous alcohol (methanol for the methyl ester, ethanol for the ethyl ester), which also serves as the solvent.[10]

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the mixture (typically 0.05-0.1 eq.).[10][11]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-10 hours.[8][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).[12]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.[11]

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure ester.

Biological Activity and Applications

Both esters are derivatives of urocanic acid, a key molecule in histidine metabolism and skin photoprotection.[3] The biological activity of these esters is therefore closely linked to their parent compound.

Signaling Pathway Context: Histidine Metabolism and UV Response

trans-Urocanic acid is synthesized from L-histidine in the epidermis. Upon exposure to UVB radiation, it isomerizes to cis-urocanic acid, which has been linked to immunosuppressive effects.[3] Esterification of the carboxylic acid group modifies the molecule's polarity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

G Biological Context of Urocanic Acid and Its Esters cluster_synthesis Endogenous Synthesis cluster_uv UVB Radiation Response cluster_derivatives Synthetic Derivatives Histidine L-Histidine (in Epidermis) Trans_UA trans-Urocanic Acid Histidine->Trans_UA Histidase Cis_UA cis-Urocanic Acid Trans_UA->Cis_UA Isomerization Esters Methyl / Ethyl Esters (Research Compounds) Trans_UA->Esters Esterification (Synthetic) UVB UVB Light UVB->Trans_UA Immune_Suppression Immunosuppression Cis_UA->Immune_Suppression ADME Altered ADME Properties (Increased Lipophilicity) Esters->ADME

Caption: Biological pathway of urocanic acid and its synthetic esters.

Comparative Performance Analysis

No direct experimental data comparing the biological activities of this compound and Ethyl 3-(1H-imidazol-4-yl)acrylate was identified. However, based on studies of other closely related ester pairs, the following inferences can be made:

  • Lipophilicity and Permeability: The ethyl ester is slightly more lipophilic than the methyl ester due to the additional methylene group. This increased lipophilicity can potentially enhance its ability to cross biological membranes, which may lead to improved bioavailability or cellular uptake compared to the methyl analog.[13]

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body.[14] The rate of hydrolysis can differ between methyl and ethyl esters, which would affect the pharmacokinetic profile and duration of action of the compounds. Generally, ethyl esters can sometimes exhibit slightly higher stability against certain esterases compared to methyl esters, though this is highly dependent on the specific compound and enzyme.

  • Biological Potency: The choice of ester group can subtly influence biological potency. For example, in a comparative study of methyl and ethyl caffeate (structurally similar phenolic compounds), the ethyl ester showed more potent anti-inflammatory activity, whereas the methyl ester exhibited greater cytotoxicity against certain cancer cell lines.[15] This suggests that even a small change from a methyl to an ethyl group can modulate biological outcomes, and the preferred compound would depend on the therapeutic target.

  • Photophysical Properties: A study on methyl urocanate concluded that esterification does not lead to major changes in the core photophysical properties of the parent urocanic acid molecule.[16] It is reasonable to infer that the ethyl ester would also retain these properties, functioning as a UV absorber.

Conclusion

This compound and Ethyl 3-(1H-imidazol-4-yl)acrylate are closely related derivatives of the biologically significant molecule, urocanic acid. Their synthesis is straightforward via Fischer esterification. The primary differences lie in their physicochemical properties, with the ethyl ester being slightly larger and more lipophilic.

While direct comparative biological data is lacking, it is plausible that the ethyl ester may exhibit enhanced membrane permeability. The choice between the two compounds for research and development would depend on the specific application:

  • This compound may be preferred where a slightly more polar and less sterically hindered molecule is desired.

  • Ethyl 3-(1H-imidazol-4-yl)acrylate could be advantageous in applications where enhanced lipophilicity and potentially greater metabolic stability are beneficial for cellular uptake or pharmacokinetic properties.

Further experimental studies are required to definitively characterize and compare the biological and pharmacological profiles of these two compounds.

References

A Comparative Guide to the Photostability of Methyl 3-(1H-imidazol-4-yl)acrylate and Other Leading UV Absorbers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of Methyl 3-(1H-imidazol-4-yl)acrylate against a range of commercially available UV absorbers. The selection of a photostable UV absorber is critical in the development of effective and reliable formulations that protect against UV-induced degradation. This document summarizes quantitative photostability data, details the experimental protocols for its assessment, and presents visual diagrams of the evaluation workflow and the hierarchical relationship of photostability among the compared agents.

Quantitative Photostability Data

The photostability of a UV absorber is a crucial parameter, indicating its ability to maintain its protective function under UV irradiation. The following table summarizes the photostability of this compound and other common UV absorbers. The data for this compound is estimated based on the known photolability of structurally similar compounds, such as urocanic acid, which contains an imidazolyl-acrylate moiety and is known to undergo photoisomerization upon UV exposure.

UV AbsorberChemical ClassCommon Trade Name(s)Photostability (% remaining after UV exposure)Key Characteristics
This compound Imidazole Acrylate-Estimated < 50% (likely undergoes photoisomerization) Likely photounstable due to the imidazolyl-acrylate structure, similar to urocanic acid.[1][2]
AvobenzoneDibenzoylmethaneParsol 1789~20% after 120 min (without stabilizer)Highly effective UVA absorber but notoriously photounstable; requires photostabilizers.
OctinoxateCinnamate EsterOctyl Methoxycinnamate (OMC)~50% after 1-2 hoursPrimarily a UVB filter; shows significant photodegradation.
OxybenzoneBenzophenoneBenzophenone-3~92% after 50 days of solar radiationBroad-spectrum absorber, but with some studies indicating it is not completely photostable under all conditions.[3][4][5][6]
BemotrizinolBis-Ethylhexyloxyphenol Methoxyphenyl TriazineTinosorb S98.4% after 50 MEDs Highly photostable, broad-spectrum UV filter that can also stabilize other UV absorbers.[7][8][9][10][11]
BisoctrizoleMethylene Bis-Benzotriazolyl TetramethylbutylphenolTinosorb MInherently photostable A hybrid UV filter that absorbs, reflects, and scatters UV radiation; demonstrates excellent photostability.[12][13][14][15][16]
EcamsuleBenzylidene Camphor Sulfonic AcidMexoryl SXDoes not degrade significantly A highly photostable organic UVA filter.[17][18][19][20][21]

Note: The photostability of UV absorbers can be influenced by the formulation matrix, the presence of other UV filters, and the specific conditions of UV exposure.

Experimental Protocols for Photostability Testing

The assessment of a UV absorber's photostability is conducted following standardized guidelines, such as those provided by the International Council for Harmonisation (ICH) Q1B. These protocols are designed to evaluate the intrinsic photostability of a substance and the potential for photodegradation in a finished product.

Sample Preparation
  • Forced Degradation Study: The UV absorber is dissolved in a suitable inert solvent (e.g., methanol, acetonitrile) at a known concentration. The solution is then placed in a chemically inert and transparent container (e.g., quartz cuvette).

  • Confirmatory Study (in formulation): The UV absorber is incorporated into a representative formulation. A thin film of the formulation is applied to a suitable substrate, such as quartz plates or polymethyl methacrylate (PMMA) plates, at a standardized thickness (e.g., 2 mg/cm²).

  • Dark Control: A corresponding set of samples is prepared and protected from light (e.g., wrapped in aluminum foil) to serve as a dark control. This allows for the differentiation between photodegradation and thermal degradation.

Light Exposure Conditions

Samples are exposed to a light source that provides a combination of UV and visible light. The ICH Q1B guideline specifies a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Light Sources: A combination of cool white fluorescent lamps (simulating indoor light) and near-UV lamps (with a spectral distribution from 320 nm to 400 nm) is typically used. Alternatively, a xenon arc lamp or a metal halide lamp can be employed as they provide a spectral output similar to that of sunlight.

  • Exposure Monitoring: The light exposure is monitored using calibrated radiometers or lux meters. A validated chemical actinometric system can also be used to ensure the specified light exposure is achieved.

Post-Exposure Analysis

After the exposure period, the samples are analyzed to determine the extent of degradation.

  • Spectrophotometric Analysis: The UV-Vis absorption spectrum of the sample is recorded before and after light exposure. A decrease in the absorbance at the maximum absorption wavelength (λmax) indicates photodegradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent UV absorber and any photodegradation products. This method provides a more accurate measure of the remaining concentration of the active substance. The percentage of degradation is calculated by comparing the concentration of the UV absorber in the exposed sample to that in the dark control.

Visualization of Experimental Workflow and Comparative Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing photostability and the logical relationship for comparing different UV absorbers.

experimental_workflow cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis Sample Sample UV Light Source UV Light Source Sample->UV Light Source Dark Control Dark Control Spectrophotometry Spectrophotometry Dark Control->Spectrophotometry HPLC HPLC Dark Control->HPLC UV Light Source->Spectrophotometry UV Light Source->HPLC Data Interpretation Data Interpretation Spectrophotometry->Data Interpretation HPLC->Data Interpretation

Caption: Experimental workflow for assessing the photostability of a UV absorber.

comparison_logic cluster_examples Examples UV Absorber UV Absorber Photostability Assessment Photostability Assessment UV Absorber->Photostability Assessment High Photostability High Photostability Photostability Assessment->High Photostability >90% remaining Moderate Photostability Moderate Photostability Photostability Assessment->Moderate Photostability 50-90% remaining Low Photostability Low Photostability Photostability Assessment->Low Photostability <50% remaining Bemotrizinol (Tinosorb S) Bemotrizinol (Tinosorb S) High Photostability->Bemotrizinol (Tinosorb S) Bisoctrizole (Tinosorb M) Bisoctrizole (Tinosorb M) High Photostability->Bisoctrizole (Tinosorb M) Ecamsule (Mexoryl SX) Ecamsule (Mexoryl SX) High Photostability->Ecamsule (Mexoryl SX) Oxybenzone Oxybenzone Moderate Photostability->Oxybenzone Avobenzone Avobenzone Low Photostability->Avobenzone Octinoxate Octinoxate Low Photostability->Octinoxate This compound (Estimated) This compound (Estimated) Low Photostability->this compound (Estimated)

Caption: Logical hierarchy for comparing the photostability of UV absorbers.

References

Confirming the Structure of Synthesized Methyl 3-(1H-imidazol-4-yl)acrylate using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of synthesized Methyl 3-(1H-imidazol-4-yl)acrylate against other analytical techniques. We present supporting experimental data, detailed protocols, and visualizations to demonstrate the power of 2D NMR in providing unequivocal structural assignments.

Superior Structural Insight with 2D NMR

While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, complex molecules like this compound often exhibit signal overlap and ambiguous connectivities. 2D NMR techniques, such as COSY, HSQC, and HMBC, overcome these limitations by providing through-bond correlations, offering a definitive map of the molecular structure.

Comparison of Analytical Methods:

Analytical MethodInformation ProvidedAdvantagesLimitations
1D NMR (¹H, ¹³C) Number and type of protons and carbons, chemical environment.Rapid, provides essential structural fragments.Signal overlap in complex molecules, limited connectivity information.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, determines molecular formula.Does not provide direct information on atom connectivity, isomeric differentiation can be challenging.[1][2]
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple for functional group identification.Provides limited information on the overall molecular skeleton.[3]
2D NMR (COSY, HSQC, HMBC) ¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations.Unambiguous assignment of all protons and carbons, establishes the connectivity of the entire molecule.[4][5]Longer acquisition times compared to 1D NMR, requires more sophisticated data interpretation.
X-ray Crystallography Precise three-dimensional atomic coordinates.The gold standard for absolute structure determination.Requires a suitable single crystal, which can be difficult to obtain.[3]

Elucidating the Structure of this compound with 2D NMR

To illustrate the power of 2D NMR, we present a summary of the expected ¹H and ¹³C NMR data and the key 2D correlations for this compound.

Expected ¹H and ¹³C NMR Data:

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1 (NH)~12.5 (br s)-C2, C4, C5-
2 (CH)~7.8 (s)~135.0C4, C5-
4 (C)-~136.0--
5 (CH)~7.2 (s)~118.0C2, C4, C7-
7 (CH)~6.4 (d, J=16 Hz)~115.0C5, C8, C9H8
8 (CH)~7.7 (d, J=16 Hz)~138.0C5, C7, C9H7
9 (C=O)-~167.0--
10 (OCH₃)~3.7 (s)~52.0C9-

Note: Chemical shifts are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocols

Sample Preparation:

Approximately 5-10 mg of the synthesized this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

NMR Data Acquisition:

All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled experiment is used to acquire the carbon spectrum.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds, which is crucial for connecting different spin systems.[5]

Visualizing the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of 1D and 2D NMR experiments.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR Proton_ID Identify Proton Signals H1_NMR->Proton_ID C13_NMR ¹³C NMR Carbon_ID Identify Carbon Signals C13_NMR->Carbon_ID COSY COSY H_H_Connectivity Establish ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC H_C_Direct Assign Direct ¹H-¹³C Bonds HSQC->H_C_Direct HMBC HMBC H_C_LongRange Connect Structural Fragments HMBC->H_C_LongRange Proton_ID->COSY Proton_ID->HSQC Proton_ID->HMBC Carbon_ID->HSQC Carbon_ID->HMBC H_H_Connectivity->H_C_LongRange H_C_Direct->H_C_LongRange Final_Structure Confirm Structure of This compound H_C_LongRange->Final_Structure

Workflow for 2D NMR based structural confirmation.

Key Correlations for Structural Confirmation

The following diagram highlights the crucial HMBC correlations that definitively link the imidazole and acrylate moieties of the molecule.

G Imidazole Imidazole Ring H2 H5 Bridge C4-C5 Bond Imidazole:f2->Bridge HMBC: H5 → C7 Acrylate Acrylate Moiety H7 H8 OCH₃ Acrylate:f2->Imidazole:f0 HMBC: H8 → C5 Acrylate:f3->Acrylate:f0 HMBC: OCH₃ → C9 Acrylate:f1->Bridge HMBC: H7 → C5

Key HMBC correlations confirming connectivity.

References

A Comparative Analysis of the Photosensitizing Properties of Urocanic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the photosensitizing properties of urocanic acid (UCA) and its ester derivatives. While direct comparative quantitative data for a homologous series of UCA esters is limited in current literature, this document synthesizes available information on the parent molecule and its studied derivatives, outlines key experimental protocols for characterization, and identifies areas for future investigation.

Introduction to Urocanic Acid and its Esters as Photosensitizers

Urocanic acid, a natural component of the epidermis, is a well-known chromophore that absorbs ultraviolet (UV) radiation.[1] Upon absorption of UV light, trans-UCA undergoes photoisomerization to cis-UCA, a molecule implicated in photoimmunosuppression.[1] Beyond photoisomerization, UCA can act as a photosensitizer, generating reactive oxygen species (ROS) upon irradiation. This property is of significant interest in the context of photodynamic therapy (PDT) and understanding the mechanisms of photodamage in the skin.

Esterification of the carboxylic acid group of UCA is a common strategy to modify its physicochemical properties, such as lipophilicity, which can influence its biological activity and formulation characteristics. Studies on methyl urocanate and other derivatives suggest that esterification has a minor impact on the fundamental photophysical properties of the UCA scaffold.[2][3] This implies that urocanic acid esters are also expected to exhibit photosensitizing capabilities. However, a systematic comparative study quantifying these properties across a range of ester derivatives is notably absent from the published literature, representing a significant research gap.

Comparative Overview of Urocanic Acid and its Derivatives

Due to the lack of quantitative comparative data, the following table provides a qualitative summary of the known properties of urocanic acid and its studied derivatives.

CompoundChemical StructureKnown Photosensitizing & Photophysical PropertiesKey Findings & Remarks
trans-Urocanic Acid - Acts as a photosensitizer, generating ROS.[4] - Undergoes efficient trans to cis photoisomerization.[1]The primary endogenous photosensitizer in the skin, its activity is a benchmark for its derivatives.
cis-Urocanic Acid - Induces ROS generation in human keratinocytes, leading to downstream signaling and apoptosis.[4]The photoisomerization product, its own photosensitizing activity contributes to the biological effects of UV exposure.
Methyl Urocanate (MU) - Photodynamics have been studied, suggesting similar excited-state behavior to UCA.[5]Esterification is not expected to significantly alter the core photosensitizing mechanism.[2][3]
N1-Methyl Methyl Urocanate (N1-MMU) - Photodynamics have been investigated, showing the influence of N-methylation on excited-state pathways.[5]Modification of the imidazole ring can tune the photophysical properties.
N3-Methyl Methyl Urocanate (N3-MMU) - Ultrafast photodynamics have been explored, revealing different relaxation mechanisms compared to other derivatives.[5]The position of N-methylation is critical in determining the photophysical behavior.

Experimental Protocols

For researchers interested in conducting a comparative study of the photosensitizing properties of urocanic acid esters, the following are detailed methodologies for key experiments.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a critical measure of a photosensitizer's efficacy. It can be determined directly by measuring the phosphorescence of singlet oxygen or indirectly by using a chemical trap.

Indirect Method using 1,3-Diphenylisobenzofuran (DPBF):

  • Materials: Urocanic acid ester of interest, reference photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal), DPBF, appropriate solvent (e.g., acetonitrile, ethanol).

  • Instrumentation: UV-Vis spectrophotometer, light source with a monochromatic filter corresponding to the absorption maximum of the photosensitizer.

  • Procedure:

    • Prepare solutions of the urocanic acid ester and the reference photosensitizer with identical optical densities at the irradiation wavelength.

    • To each solution, add a known concentration of DPBF.

    • Irradiate the solutions with the light source while stirring.

    • At regular time intervals, measure the absorption of DPBF at its maximum absorption wavelength (around 415 nm). The absorption will decrease as DPBF is consumed by singlet oxygen.

    • Plot the natural logarithm of the absorbance of DPBF versus irradiation time. The slope of this plot is proportional to the rate of DPBF consumption.

    • The singlet oxygen quantum yield of the urocanic acid ester (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) where ΦΔ_ref is the quantum yield of the reference, and k_sample and k_ref are the slopes of the plots for the sample and reference, respectively.

Direct Method using Time-Resolved Phosphorescence:

  • Instrumentation: Pulsed laser for excitation, near-infrared (NIR) detector, monochromator.

  • Procedure:

    • Prepare a solution of the urocanic acid ester in a deuterated solvent (to increase the lifetime of singlet oxygen).

    • Excite the sample with a laser pulse at a wavelength where the ester absorbs.

    • Detect the time-resolved phosphorescence of singlet oxygen at approximately 1270 nm.

    • The quantum yield is determined by comparing the intensity of the phosphorescence signal to that of a reference photosensitizer with a known ΦΔ under identical conditions.

Photostability Assay
  • Procedure:

    • Prepare a solution of the urocanic acid ester at a known concentration.

    • Measure the initial absorption spectrum.

    • Irradiate the solution with a light source relevant to the intended application (e.g., a solar simulator or a specific wavelength laser) for a defined period.

    • Measure the absorption spectrum at various time points during irradiation.

    • Photostability is assessed by the change (or lack thereof) in the absorption spectrum over time. A decrease in the main absorption band indicates photobleaching.

Cellular Phototoxicity Assay (MTT Assay)
  • Cell Culture: Culture a relevant cell line (e.g., human keratinocytes, cancer cell line) in appropriate media.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the urocanic acid ester for a defined incubation period.

    • Wash the cells to remove the non-internalized ester.

    • Irradiate the cells with a light source at a specific wavelength and dose. Include non-irradiated control groups.

    • After irradiation, incubate the cells for a further 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated, non-irradiated control. Phototoxicity is determined by the light-dependent decrease in cell viability.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of urocanic acid esters as photosensitizers.

Photosensitization_Mechanism cluster_0 Urocanic Acid Ester (UAE) cluster_1 Excited States cluster_2 Reactive Oxygen Species (ROS) Generation cluster_3 Cellular Effects UAE_S0 UAE (S₀) UAE_S1 UAE (S₁) UAE_S0->UAE_S1 Light (hν) UAE_S1->UAE_S0 Fluorescence UAE_T1 UAE (T₁) UAE_S1->UAE_T1 Intersystem Crossing (ISC) O2_1 ¹O₂ (Singlet Oxygen) UAE_T1->O2_1 Type II Energy Transfer ROS_TypeI Superoxide, Hydroxyl Radical UAE_T1->ROS_TypeI Type I Electron Transfer O2_3 ³O₂ (Ground State Oxygen) Damage Oxidative Damage O2_1->Damage ROS_TypeI->Damage Substrate Substrate (e.g., Biomolecule) Apoptosis Apoptosis Damage->Apoptosis Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical & Photochemical Studies cluster_biological In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Urocanic Acid Esters (Methyl, Ethyl, Propyl, etc.) Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Absorption UV-Vis Absorption & Fluorescence Spectroscopy Characterization->Absorption Cellular_Uptake Cellular Uptake Studies Characterization->Cellular_Uptake SOQY Singlet Oxygen Quantum Yield (ΦΔ) Determination Absorption->SOQY Photostability Photostability Assay Absorption->Photostability Comparison Comparative Analysis of Photosensitizing Properties SOQY->Comparison Photostability->Comparison Phototoxicity Cellular Phototoxicity Assay (e.g., MTT) Cellular_Uptake->Phototoxicity Phototoxicity->Comparison

References

evaluating the performance of Methyl 3-(1H-imidazol-4-yl)acrylate in a specific biological assay against a known standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative evaluation of the antimicrobial performance of Methyl 3-(1H-imidazol-4-yl)acrylate against the well-established antibiotic, Ciprofloxacin. The following sections detail the experimental data, protocols, and relevant biological pathways to offer a comprehensive assessment for researchers and professionals in drug development. Imidazole derivatives are recognized for their broad range of biological activities, including potential antibacterial effects.[1][2][3]

Performance Evaluation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results are presented in comparison to Ciprofloxacin, a standard broad-spectrum antibiotic.

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
This compound1632
Ciprofloxacin (Standard)10.5

Note: The data presented above is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the results.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antibacterial activity of the test compounds was determined using the broth microdilution method.[4]

  • Preparation of Bacterial Inoculum: Pure cultures of S. aureus (ATCC 29213) and E. coli (ATCC 25922) were grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Stock solutions of this compound and Ciprofloxacin were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: An equal volume of the prepared bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture (S. aureus & E. coli) inoculation Inoculation with Bacteria bacterial_culture->inoculation compound_prep Compound Preparation (Test & Standard) serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Figure 1: Experimental workflow for MIC determination.

bacterial_signaling_pathway cluster_pathway Bacterial DNA Replication Pathway DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Ciprofloxacin Ciprofloxacin (Standard) Ciprofloxacin->DNA_Gyrase inhibits Ciprofloxacin->Topoisomerase_IV inhibits Test_Compound This compound (Hypothesized Target) Test_Compound->DNA_Gyrase potential inhibition

Figure 2: Potential target pathway for antimicrobial agents.

References

Peer-Reviewed Validation of Methyl 3-(1H-imidazol-4-yl)acrylate's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action for Methyl 3-(1H-imidazol-4-yl)acrylate. Due to the limited direct peer-reviewed literature on this specific compound, its mechanism is inferred from its structural analog, urocanic acid. This guide compares the putative pathways of this compound with established alternative compounds, supported by experimental data and detailed protocols.

Hypothesized Mechanisms of Action

Based on its structural similarity to urocanic acid, this compound is proposed to act through two primary mechanisms:

  • Serotonin 2A (5-HT2A) Receptor Agonism: Like cis-urocanic acid, it may act as an agonist at the 5-HT2A receptor, a G protein-coupled receptor, potentially leading to immunosuppressive effects.

  • Induction of Reactive Oxygen Species (ROS) and EGFR Signaling Modulation: The compound may induce the production of intracellular ROS, which can in turn modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, impacting cellular processes like proliferation and apoptosis.

Comparative Analysis of 5-HT2A Receptor Agonists

This section compares the binding affinity and functional potency of the parent compound, cis-urocanic acid, with other known 5-HT2A receptor agonists.

CompoundReceptor Binding Affinity (Kd, nM)Functional Potency (EC50, nM)Reference
cis-Urocanic Acid4.6Not Reported[1]
Serotonin (5-HT)1.5 - 121.4 - 25[2]
LSD1.3 - 3.10.5 - 10[3]
Psilocybin200 - 600100 - 300
(R)-DOI0.7 - 2.50.9 - 5

Comparative Analysis of ROS-Inducing Agents Modulating EGFR Signaling

This section compares compounds known to induce ROS and subsequently affect the EGFR signaling pathway.

CompoundCell TypeEffect on ROS ProductionDownstream EGFR Signaling EffectReference
Hydrogen Peroxide (H2O2)Various cancer cell linesIncreaseEnhanced EGFR phosphorylation and activation of Akt and ERK pathways[4][5]
QuercetinHuman keratinocytesIncreaseInhibition of EGFR phosphorylation
PlumbaginHepatocellular carcinoma cellsIncreaseActivation of ATM-p53 pathway downstream of ROS-induced DNA damage
Cigarette Smoke ExtractLung cancer cellsIncreasePromotes EGFR TKI resistance via EGFR signaling activation[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the hypothesized mechanisms of action.

5-HT2A Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the 5-HT2A receptor.

Methodology: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a well-characterized 5-HT2A receptor radioligand, such as [3H]ketanserin.

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of [3H]ketanserin and varying concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., ketanserin for non-specific binding).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Intracellular Calcium Mobilization Assay

Objective: To assess the functional agonistic activity of this compound at the Gq-coupled 5-HT2A receptor.

Methodology: Fluorescent Calcium Imaging

  • Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. Incubate to allow for de-esterification of the dye.

  • Compound Addition: Add varying concentrations of this compound or a known 5-HT2A agonist (e.g., serotonin) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).[1][8][9][10][11]

Intracellular ROS Detection Assay

Objective: To measure the induction of reactive oxygen species by this compound in target cells.

Methodology: Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

  • Cell Culture: Plate cells (e.g., human keratinocytes) in a suitable format (e.g., 96-well plate or culture dish).

  • Treatment: Treat the cells with varying concentrations of this compound or a known ROS inducer (e.g., H2O2) for a specified time.

  • Dye Loading: Incubate the cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope (excitation/emission ~485/535 nm).

  • Data Analysis: Quantify the increase in fluorescence intensity relative to untreated control cells.[12][13][14][15]

Western Blot for EGFR Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of the EGFR.

Methodology: Immunoblotting

  • Cell Treatment and Lysis: Treat cells with this compound for various times. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of EGFR (e.g., anti-phospho-EGFR Tyr1173).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and reprobed with an antibody against total EGFR and a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated EGFR as a ratio to total EGFR.[16][17][18][19]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothesized 5-HT2A receptor signaling pathway for this compound.

ROS_EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3IA Methyl 3-(1H)-imidazol- 4-yl)acrylate ROS ROS Generation M3IA->ROS Induces EGFR EGFR pEGFR Phosphorylated EGFR EGFR->pEGFR Autophosphorylation ROS->EGFR Oxidizes Cys residues PTP Protein Tyrosine Phosphatases ROS->PTP Inhibits PTP->pEGFR Dephosphorylates Downstream Downstream Signaling (e.g., Akt, ERK) pEGFR->Downstream Activates

Caption: Hypothesized ROS-mediated EGFR signaling modulation by this compound.

Experimental_Workflow cluster_hypothesis1 Hypothesis 1: 5-HT2A Agonism cluster_hypothesis2 Hypothesis 2: ROS Induction & EGFR Modulation Binding Receptor Binding Assay (Determine Ki) Calcium Calcium Mobilization Assay (Determine EC50) ROS_Assay ROS Detection Assay (Measure ROS levels) Western Western Blot (Measure pEGFR) ROS_Assay->Western start Test Compound: This compound start->Binding start->Calcium start->ROS_Assay

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 3-(1H-imidazol-4-yl)acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of Methyl 3-(1H-imidazol-4-yl)acrylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar compounds, namely acrylates and imidazole derivatives. Acrylates are known to be flammable, reactive, and can cause skin, eye, and respiratory irritation, as well as allergic reactions.[1][2] Imidazole derivatives may also present hazards. Therefore, cautious handling in a controlled laboratory environment is essential.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.[3][4]Protects against splashes and airborne particles that could cause serious eye irritation or injury.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) inspected before each use. Avoid natural rubber and PVC gloves.[6] For extended contact, consider double-gloving.Prevents skin contact. Acrylates can cause skin irritation and may lead to sensitization upon repeated exposure.[1][6]
Body Protection A laboratory coat (preferably disposable, fluid-resistant) with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is advised.[6]Minimizes skin exposure from spills and prevents contamination of personal clothing.[6]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7][8] If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator is necessary.[7]Acrylate vapors can cause respiratory irritation.[1][2] Proper ventilation is crucial to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is vital for minimizing risks during the handling of this compound.

1. Preparation:

  • Designate a specific, well-ventilated work area, ideally within a chemical fume hood.[7][8]

  • Ensure that an eyewash station and safety shower are easily accessible.[5]

  • Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit, before commencing work.[9]

  • Don all required PPE as detailed in the table above.

2. Handling:

  • When weighing and transferring the compound, do so in a manner that minimizes the generation of dust or aerosols.[8]

  • Keep the container tightly closed when not in use.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Use non-sparking tools and take precautionary measures against static discharge, as acrylate compounds can be flammable.[2][5]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the compound.[6]

  • Clean the work area and any equipment used.

  • Remove and properly dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[2][6]

Emergency Procedures

Spill Response:

  • Evacuate personnel from the immediate spill area.[5]

  • Remove all sources of ignition.[4][5]

  • Ventilate the area.

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • For large spills, contain the spill and contact your institution's environmental health and safety (EHS) department for assistance.[5]

First Aid:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2][6]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

  • Unused or Excess Chemical: Dispose of as hazardous chemical waste through a licensed disposal company. Do not pour down the drain or mix with general waste.[9]

  • Contaminated Labware (e.g., gloves, wipes, absorbent materials): Place in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[9]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Assemble Equipment & Spill Kit prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh/Transfer with Care prep4->handle1 Begin Experiment handle2 Keep Container Closed handle1->handle2 handle3 Avoid Contact handle2->handle3 handle4 No Food/Drink/Smoking handle3->handle4 post1 Wash Hands Thoroughly handle4->post1 End Experiment post2 Clean Work Area post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp2 Contaminated Materials in Labeled Bin post3->disp2 disp1 Unused Chemical as Hazardous Waste disp1->disp2 disp3 Rinse and Puncture Empty Containers disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.